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  • Product: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
  • CAS: 1158488-01-7

Core Science & Biosynthesis

Foundational

"2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" fundamental properties

Topic: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals A Bifunctional Amino-Benzoic Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

A Bifunctional Amino-Benzoic Scaffold for Medicinal Chemistry

Executive Summary

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (CAS: 1158488-01-7) is a specialized bifunctional chemical building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics. Structurally, it consists of a benzoic acid core substituted at the ortho position with a pyrrolidin-1-ylmethyl moiety.

This compound serves as a critical "linker-scaffold" in medicinal chemistry. It combines a reactive carboxylic acid "tail" (for amide/ester coupling) with a basic, solubilizing pyrrolidine "head." This unique architecture allows it to function as a gamma-amino acid mimic, introducing both steric constraints and specific electrostatic interactions into target molecules. It is particularly relevant in the development of CNS-active agents and inhibitors of protein-protein interactions (e.g., IL-23R modulators) where ortho-substituted aromatic acids are privileged motifs.

Chemical Identity & Structural Analysis

The compound is the hydrochloride salt of 2-((pyrrolidin-1-yl)methyl)benzoic acid. The salt form is preferred for its enhanced stability, preventing the formation of internal zwitterionic aggregates that complicate purification and solubility.

PropertyData
IUPAC Name 2-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
CAS Number 1158488-01-7
Molecular Formula C₁₂H₁₅NO₂ · HCl
Molecular Weight 241.71 g/mol (Salt); 205.25 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calc.) Acid: ~3.5 (COOH); Base: ~9.5 (Pyrrolidine N)
Structural Significance: The Ortho-Effect

The ortho positioning of the pyrrolidinyl-methyl group creates a unique steric and electronic environment. Unlike para or meta isomers, the ortho substituent forces the carboxylic acid group out of planarity with the benzene ring, influencing the reactivity of the carboxylate and the metabolic stability of derivatives.

Synthesis & Manufacturing Methodology

The synthesis of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride typically follows a nucleophilic substitution pathway, avoiding the harsh conditions of reductive amination which might reduce the aromatic ring or carboxylic acid.

3.1. Core Synthesis Pathway (Nucleophilic Substitution)

The most robust route involves the reaction of 2-(chloromethyl)benzoic acid (or its ester) with pyrrolidine .

Step-by-Step Protocol:

  • Starting Material: 2-(Chloromethyl)benzoic acid (1.0 eq).

  • Nucleophile: Pyrrolidine (2.2 eq). Note: Excess pyrrolidine acts as both nucleophile and base to scavenge HCl generated initially.

  • Solvent: Acetonitrile (ACN) or THF.

  • Reaction: Reflux at 60-80°C for 4-6 hours.

  • Workup:

    • Concentrate solvent.

    • Dissolve residue in water (pH > 10 to keep product as carboxylate/amine).

    • Wash with Ethyl Acetate to remove non-polar impurities.

    • Adjust aqueous layer to pH 2.0 using concentrated HCl.

    • Extract or lyophilize to obtain the hydrochloride salt.

3.2. Synthesis Diagram (Graphviz)

SynthesisPathway Start 2-(Chloromethyl) benzoic acid Intermediate Transition State (SN2 Attack) Start->Intermediate ACN, Reflux Reagent Pyrrolidine (Excess) Reagent->Intermediate ProductBase 2-Pyrrolidin-1-ylmethyl benzoic acid (Zwitterion) Intermediate->ProductBase -HCl FinalProduct HCl Salt (Target Compound) ProductBase->FinalProduct + HCl (aq) / Lyophilization

Figure 1: Nucleophilic substitution pathway for the synthesis of the target hydrochloride salt.

Physicochemical Characterization & Analysis

To ensure the integrity of the compound for biological assays, a multi-modal analytical approach is required. The hydrochloride salt is hygroscopic; therefore, water content analysis is critical.

4.1. Analytical Workflow
MethodPurposeAcceptance Criteria
HPLC-UV (210/254 nm) Purity Assessment>95% Area Under Curve
1H-NMR (D₂O) Structural ConfirmationPresence of benzylic singlet (~4.5 ppm)
AgNO₃ Titration Chloride Content98-102% stoichiometric HCl
Karl Fischer Water Content< 2.0% (Must be kept dry)
4.2. pH-Dependent Speciation Logic

Understanding the ionization state is vital for formulation.

Speciation Acidic pH < 3.0 Cationic Form (COOH, NH+) Neutral pH 4.0 - 8.0 Zwitterionic Form (COO-, NH+) Acidic->Neutral pKa1 (COOH) ~3.5 Neutral->Acidic Basic pH > 10.0 Anionic Form (COO-, N) Neutral->Basic pKa2 (NH+) ~9.5 Basic->Neutral

Figure 2: Speciation of 2-Pyrrolidin-1-ylmethyl-benzoic acid across pH gradients.

Applications in Drug Development
5.1. Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for screening libraries.

  • Solubility Handle: The pyrrolidine ring improves the aqueous solubility of lipophilic scaffolds.

  • Linker Capability: The carboxylic acid allows for rapid attachment to amines (via EDC/NHS coupling) to generate diverse libraries of benzamides.

5.2. Peptidomimetics & IL-23R Inhibition

Research into peptide inhibitors of the Interleukin-23 receptor (IL-23R) has utilized modified 2-methyl aromatic acids as surrogates for natural amino acids.

  • Mechanism: The ortho-substituted benzoic acid mimics the turn structure of proline or the spacing of gamma-amino acids, stabilizing peptide macrocycles.

  • Reference: Similar ortho-chloromethyl derivatives are cited as precursors for thioether-linked cyclic peptides in IL-23R antagonist patents [1].

5.3. CNS Ligand Design

The pyrrolidine moiety is a "privileged structure" in neuroscience (found in nicotine, racetams). Attaching this to a benzoic acid scaffold creates a precursor for ortho-methoxybenzamides (e.g., similar to Alizapride or Sulpiride analogs), which are known dopamine D2 antagonists.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at -20°C. The HCl salt is hygroscopic; keep under inert gas (Nitrogen/Argon) if possible.

  • Solubilization:

    • For Assays: Dissolve in DMSO to make a 100 mM stock.

    • For Chemistry: Dissolve in water or methanol. Avoid non-polar solvents like Hexane or Ether as the salt is insoluble.

  • Incompatibility: Strong oxidizing agents. Avoid mixing free base with strong acids unless salt formation is desired.

References
  • Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases. Source: US Patent 9,624,268 (Google Patents). URL: Relevance: Describes the use of 2-chloromethylbenzoic acid derivatives (precursors to the topic compound) in constructing cyclic peptide drugs.
  • ChemSrc: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Properties. Source: ChemSrc. URL:[Link] Relevance: Physicochemical property data aggregation.

Exploratory

"2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" mechanism of action

The following is an in-depth technical guide on the chemical profile, pharmacological utility, and mechanistic role of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride . Role: Pharmacophore Scaffold & Synthetic Interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical profile, pharmacological utility, and mechanistic role of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride .

Role: Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (CAS: 1158488-01-7) is a specialized zwitterionic building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules.[1] It serves as a critical pharmacophore scaffold , introducing a basic pyrrolidinyl-methyl moiety at the ortho-position of a benzoic acid core.

This structural motif is highly valued in drug design for two mechanistic reasons:

  • Solubility & Basic Head : The pyrrolidine nitrogen (pKa ~9.5) provides a protonatable center at physiological pH, enhancing aqueous solubility and enabling critical salt-bridge interactions with target proteins (e.g., Asp/Glu residues in GPCR binding pockets).

  • Conformational Control : The ortho-substitution pattern creates steric constraints that can "lock" the conformation of the final drug molecule, improving selectivity by restricting rotation around the phenyl-carbonyl bond.

This guide details the compound's physicochemical properties, its mechanistic role in ligand-target binding, and validated protocols for its utilization in drug development.

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in synthesis and biological assays.

Identification
PropertyDetail
Chemical Name 2-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
CAS Number 1158488-01-7 (HCl salt); 876717-98-5 (Free base)
Molecular Formula C₁₂H₁₅NO₂[2] · HCl
Molecular Weight 241.71 g/mol (HCl salt)
Structure Class Ortho-aminoalkyl benzoic acid
Appearance White to off-white crystalline solid
Structural Pharmacology (SAR)

The molecule consists of three distinct functional zones:

  • The Anchor (Carboxylic Acid) : Allows for amide coupling or esterification to attach the scaffold to a larger drug core (e.g., a heterocycle).

  • The Spacer (Methylene Bridge) : Provides rotational freedom for the amine while maintaining a specific distance (~3-4 Å) from the aromatic ring.

  • The Warhead (Pyrrolidine) : A cyclic tertiary amine. Unlike diethylamine or dimethylamine, the pyrrolidine ring is more lipophilic and conformationally restricted, often leading to higher affinity for hydrophobic pockets adjacent to anionic residues.

Mechanism of Action: The Pharmacophore Role

While 2-Pyrrolidin-1-ylmethyl-benzoic acid is rarely a drug per se, it acts as a functional module within larger drug molecules. Its "mechanism" is defined by how it interacts with biological targets when incorporated into a ligand.

Target Interaction Dynamics

When this moiety is part of a drug (e.g., linked via an amide bond), it typically functions through the following mechanisms:

  • Ionic Anchoring (Salt Bridges) : The protonated pyrrolidine nitrogen forms a strong ionic bond with negatively charged residues (Aspartate or Glutamate) in the binding pockets of targets like GPCRs (Histamine H3, Muscarinic M1) or Kinases .

  • Cation-π Interaction : The protonated amine can engage in cation-π interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) in the target protein.

  • Ortho-Effect (Steric Gating) : The bulky pyrrolidinyl-methyl group at the ortho position forces the carbonyl group out of planarity with the benzene ring. This "twist" is often critical for fitting into narrow binding clefts and avoiding steric clashes with non-target proteins.

Pathway Visualization: From Scaffold to Bioactivity

The following diagram illustrates how this building block is transformed into active pharmaceutical ingredients (APIs) and how it interacts with a theoretical receptor target.

Mechanism Scaffold 2-Pyrrolidin-1-ylmethyl- benzoic acid HCl Synthesis Amide Coupling (EDC/HOBt) Scaffold->Synthesis Precursor Drug Bioactive Ligand (e.g., GPCR Antagonist) Synthesis->Drug Yields Target Target Protein (Binding Pocket) Drug->Target Binds SaltBridge Salt Bridge (Asp/Glu <-> NH+) Drug->SaltBridge Via Pyrrolidine StericLock Conformational Lock (Ortho-Twist) Drug->StericLock Via Ortho-Sub SaltBridge->Target Affinity StericLock->Target Selectivity

Figure 1: Mechanistic flow from chemical scaffold to receptor binding. The pyrrolidine moiety provides affinity via ionic interactions, while the ortho-substitution enforces selectivity via steric control.

Experimental Validation & Protocols

To utilize this compound effectively in research, strict quality control and synthesis protocols are required. The compound is zwitterionic in its free base form, which can complicate purification.

Protocol: Quality Control (HPLC-MS)

Before using the reagent, purity must be verified, as the ortho-substitution can lead to lactamization impurities (cyclization to isoindolinone) if stored improperly.

Methodology:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid (maintains protonation).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 254 nm (benzoic ring) and MS (ESI+).

  • Expected Mass : [M+H]⁺ = 206.12 (Free base mass).

Self-Validating Check : If a peak is observed at [M+H]⁺ = 188 (Loss of H₂O), it indicates cyclization to the isoindolinone byproduct (inactive impurity).

Protocol: Amide Coupling (General Procedure)

This protocol describes how to attach the scaffold to an amine (R-NH₂) to create a library of potential inhibitors.

Reagents:

  • 2-Pyrrolidin-1-ylmethyl-benzoic acid HCl (1.0 equiv)

  • Amine partner (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Steps:

  • Dissolution : Dissolve the benzoic acid HCl salt in DMF. Add DIPEA and stir for 5 minutes to neutralize the HCl and activate the carboxylate.

  • Activation : Add HATU. The solution should turn slightly yellow. Stir for 15 minutes.

  • Coupling : Add the amine partner (R-NH₂).

  • Reaction : Stir at Room Temperature for 4-12 hours. Monitor by LC-MS.

  • Workup : Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine. Dry over MgSO₄.

Critical Insight : Do not use acid chlorides (SOCl₂) to activate this molecule. The ortho-amino group can attack the acid chloride intramolecularly, forming a cyclic lactam (isoindolinone) instead of the desired product. Always use mild coupling agents (HATU/EDC).

Therapeutic Implications

While primarily a tool compound, the 2-(pyrrolidin-1-ylmethyl)phenyl motif is found in various therapeutic classes:

  • Antihistamines : The structure resembles fragments of second-generation antihistamines (e.g., Alcaftadine analogs) where the basic amine is crucial for H1 receptor antagonism.

  • Local Anesthetics : Although reversed (amine on the ring vs. ester), the lipophilic-linked-amine structure shares pharmacophore features with lidocaine-type drugs, potentially blocking voltage-gated sodium channels at high concentrations.

  • Kinase Inhibitors : Used as a "solubilizing tail" to improve the oral bioavailability of kinase inhibitors targeting oncology pathways.

References

  • ChemSrc . (2024). 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Physicochemical Properties. Retrieved from [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context: Strategies for solubilizing groups and bioisosteres).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Context: Role of cyclic amines in ligand design).

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization of 2-Pyrrolidin-1-ylmethyl-benzoic acid Hydrochloride as a Prolyl Oligopeptidase (POP) Inhibitor

Executive Summary This application note details the standardized protocol for evaluating 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (CAS: 1158488-01-7) as a competitive inhibitor of Prolyl Oligopeptidase (POP) ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for evaluating 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (CAS: 1158488-01-7) as a competitive inhibitor of Prolyl Oligopeptidase (POP) , also known as Prolyl Endopeptidase (PREP).

While pyrrolidine derivatives are widely explored for activity against Acetylcholinesterase (AChE) and


-glucosidase [1, 2], the structural pharmacophore of this specific compound—featuring a pyrrolidine ring linked to a benzoic acid moiety—presents a classic "proline-mimetic" motif. This structure is theoretically predisposed to bind the S1 specificity pocket of POP, a serine protease implicated in neurodegenerative disorders and memory formation.

This guide provides a self-validating, high-throughput compatible fluorometric assay to determine the half-maximal inhibitory concentration (


) and mode of inhibition.

Scientific Rationale & Mechanism

Structural Basis of Inhibition

Prolyl Oligopeptidase (EC 3.4.21.26) is unique among serine proteases for its strict specificity for cleaving peptides at the carboxyl side of proline residues. The active site contains a hydrophobic S1 pocket that specifically accommodates the pyrrolidine ring of proline.

2-Pyrrolidin-1-ylmethyl-benzoic acid HCl acts as a non-cleavable transition state analog or competitive inhibitor:

  • The Pyrrolidine Ring: Mimics the P1 proline residue of the substrate, docking into the enzyme's S1 hydrophobic pocket.

  • The Benzoic Acid Core: Interacts with the S2/S3 subsites, potentially forming hydrogen bonds or

    
    -stacking interactions with active site residues (e.g., Trp595).
    
  • The Methylene Bridge: Provides the necessary rotational freedom for the aromatic ring to orient itself within the active site tunnel.

Mechanism of Action Diagram

POP_Inhibition_Mechanism cluster_interactions Molecular Interactions Enzyme Prolyl Oligopeptidase (POP) (Active Site Ser554) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Dead-End) Enzyme->EI_Complex + Inhibitor (Competitive Binding) Substrate Substrate (Z-Gly-Pro-AMC) Inhibitor Inhibitor (2-Pyrrolidin-1-ylmethyl-benzoic acid) Inhibitor->EI_Complex S1 Pocket Docking Product Fluorescent Product (Free AMC) ES_Complex->Product Catalysis Interaction1 Pyrrolidine -> S1 Hydrophobic Pocket EI_Complex->Interaction1 Interaction2 Benzoic Acid -> S2/S3 Subsite EI_Complex->Interaction2

Figure 1: Competitive inhibition mechanism. The pyrrolidine moiety of the inhibitor competes with the Z-Gly-Pro-AMC substrate for the S1 pocket of POP.

Materials & Reagents

Test Article Preparation
  • Compound: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (Store at 4°C).

  • Solubility: Soluble in water (due to HCl salt) and DMSO.

  • Stock Solution: Prepare a 100 mM stock in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Reagents
ReagentConcentration (Final)RoleSource/Notes
Buffer A 100 mMSodium Phosphate, pH 7.4Reaction Matrix
Additives 1 mM EDTA, 1 mM DTTStabilizersPrevents oxidation/metalloprotease activity
Enzyme 0.5 mU/wellRecombinant Human POPValidated Activity > 20 U/mg
Substrate 50

M
Z-Gly-Pro-AMCFluorogenic Substrate (

)
Positive Control 10

M
Z-Pro-prolinalSpecific POP inhibitor (

)

Experimental Protocol: Fluorometric Inhibition Assay

This protocol utilizes a 96-well plate format to measure the release of 7-Amino-4-methylcoumarin (AMC), which fluoresces intensely upon cleavage from the Z-Gly-Pro peptide.

Assay Workflow Diagram

Assay_Workflow Step1 1. Preparation Dilute Inhibitor (Log Series) (0.1 nM - 100 µM) Step2 2. Pre-Incubation Enzyme + Inhibitor (15 min @ 37°C) Step1->Step2 Step3 3. Initiation Add Substrate (Z-Gly-Pro-AMC) Step2->Step3 Step4 4. Kinetic Read Ex: 360nm / Em: 460nm (30 min continuous) Step3->Step4 Step5 5. Analysis Calculate Slope (RFU/min) Fit Sigmoidal Curve Step4->Step5

Figure 2: Step-by-step fluorometric assay workflow.

Detailed Procedure
  • Buffer Preparation: Prepare fresh Assay Buffer (100 mM Na-Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT). Keep on ice.

  • Inhibitor Dilution:

    • Thaw the 100 mM stock of 2-Pyrrolidin-1-ylmethyl-benzoic acid HCl.

    • Perform a 1:3 serial dilution in Assay Buffer to generate 8 concentrations (e.g., 100

      
      M down to 0.04 
      
      
      
      M).
    • Note: Ensure final DMSO concentration is < 2% to avoid enzyme denaturation.

  • Plate Setup (Black 96-well plate):

    • Blank: 140

      
      L Buffer + 10 
      
      
      
      L Substrate (No Enzyme).
    • Control (100% Activity): 130

      
      L Buffer + 10 
      
      
      
      L Enzyme + 10
      
      
      L Solvent (DMSO).
    • Test Wells: 130

      
      L Buffer + 10 
      
      
      
      L Enzyme + 10
      
      
      L Inhibitor (various concentrations).
  • Pre-Incubation: Incubate the plate for 15 minutes at 37°C . This allows the inhibitor to reach equilibrium with the enzyme active site.

  • Reaction Initiation: Add 10

    
    L of Z-Gly-Pro-AMC  (750 
    
    
    
    M stock
    
    
    50
    
    
    M final) to all wells.
  • Measurement: Immediately place in a fluorescence microplate reader pre-heated to 37°C.

    • Excitation: 360 nm (or 380 nm)

    • Emission: 460 nm

    • Mode: Kinetic

    • Duration: 30 minutes (read every 60 seconds).

Data Analysis & Interpretation

Quantitative Analysis
  • Calculate Velocity (

    
    ):  Determine the slope of the linear portion of the fluorescence curve (RFU/min) for each well.
    
  • Background Correction: Subtract the slope of the Blank wells from all Test and Control wells.

  • Percent Inhibition:

    
    
    
  • 
     Determination:  Plot Log[Inhibitor] vs. % Inhibition. Fit the data to a non-linear regression model (4-parameter logistic equation):
    
    
    
    
Expected Results Table

Note: Values are representative of typical fragment-based inhibitors.

ParameterExpected RangeInterpretation

Factor
> 0.6Indicates a robust, high-quality assay.

(Test Compound)
1

M - 50

M
Moderate potency expected for a fragment-sized molecule.
Hill Slope -0.8 to -1.2Indicates 1:1 binding stoichiometry (competitive inhibition).
Solubility Limit > 1 mMHCl salt form ensures high aqueous solubility.
Troubleshooting Guide
  • High Background Fluorescence: Check substrate stability; Z-Gly-Pro-AMC can spontaneously hydrolyze if buffer pH > 8.0.

  • Non-Linear Kinetics: If the reaction curve plateaus early, reduce enzyme concentration or substrate consumption is too fast (>10%).

  • Inhibitor Precipitation: If RFU spikes erratically, the compound may be precipitating. Verify solubility in buffer at the highest concentration.

References

  • BenchChem. (2025).[1] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Retrieved from

  • Bhat, A. A., et al. (2020).[2] Pyrrolidine derivatives as

    
    -amylase and 
    
    
    
    -glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR). Journal of Molecular Structure . Retrieved from
  • Döndaş, H. A., et al. (2020). Synthesis and Bioactivity of N-benzoylthiourea-pyrrolidine carboxylic acid derivatives against AChE. Bioorganic Chemistry . Retrieved from

  • ChemSrc. (2025).[3] 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Chemical Properties. Retrieved from

Sources

Application

Using "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" in cell culture

Topic: Technical Assessment and Cellular Application of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Medicinal Chemists, and Cell Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment and Cellular Application of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Medicinal Chemists, and Cell Biologists

Part 1: Executive Summary & Compound Profile

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (CAS: 876717-98-5 for free acid; HCl salt forms vary) is a functionalized benzoic acid derivative featuring a tertiary amine (pyrrolidine) linked via a methylene bridge. In drug discovery, this compound is primarily utilized as a fragment scaffold in Fragment-Based Drug Discovery (FBDD) or as a structural analog in Structure-Activity Relationship (SAR) studies for targets such as TRP channels (structurally related to the TRPC4/5 inhibitor M084) or dopamine receptors .

Unlike established drugs with a single defined protocol, this compound represents a "chemical probe" or "library hit." Therefore, this guide focuses on the critical parameters for evaluating novel small-molecule fragments: solubility management, pH control (due to the HCl counterion), and cytotoxicity profiling.

Physicochemical Profile
ParameterValue / Description
Molecular Formula C₁₂H₁₅NO₂[1][2] · HCl
Molecular Weight ~241.71 g/mol (Salt); ~205.25 g/mol (Free Base)
Solubility High in DMSO (>50 mM); Moderate in Water (pH dependent)
Acidity (pKa) Contains a carboxylic acid (pKa ~4.2) and a tertiary amine (pKa ~9-10). The HCl salt is acidic in solution.
Storage -20°C, desiccated, protected from light.

Part 2: Application Note – Critical Handling in Cell Culture

The "Acidic Shock" Phenomenon

Expert Insight: A common failure mode when using hydrochloride salts of benzoic acid derivatives in cell culture is the "Acidic Shock." The HCl counterion, combined with the benzoic acid moiety, can significantly lower the pH of weak buffers (like unsupplemented DMEM) when added at high concentrations (>100 µM).

  • Consequence: Yellowing of phenol red, precipitation of serum proteins, and non-specific cell death that mimics drug toxicity.

  • Solution: You must buffer the working solution, not just the stock.

Solubilization Strategy (DMSO vs. Aqueous)

While the HCl salt is water-soluble, DMSO is the preferred vehicle for stock solutions to ensure sterility and prevent hydrolysis over long-term storage.

  • Recommendation: Prepare a 100 mM Stock in 100% DMSO .

  • Why? DMSO prevents microbial growth and maintains the compound in a non-ionized state better than water for long-term freezing.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Master Stocks and Working Solutions

Objective: Create a sterile, pH-balanced delivery system for the compound.

Materials:

  • Compound Powder (Store at -20°C).

  • Anhydrous DMSO (Cell Culture Grade).

  • 1 M HEPES Buffer (pH 7.4).

  • 0.22 µm PTFE Syringe Filter (Do NOT use Nylon, it binds small aromatic molecules).

Step-by-Step:

  • Equilibration: Allow the vial to warm to room temperature (RT) inside a desiccator before opening. Prevents water condensation which degrades the salt.

  • Stock Calculation:

    • Target Concentration: 100 mM .

    • Formula:

      
      
      
    • Example: To make 1 mL of 100 mM stock, weigh 24.17 mg of the HCl salt.

  • Dissolution: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Aliquot & Store: Dispense into amber microtubes (50 µL aliquots) to avoid freeze-thaw cycles. Store at -80°C.

Preparation of Working Medium (Critical Step):

  • Dilute the 100 mM DMSO stock into complete cell culture media (e.g., DMEM + 10% FBS).

  • Buffering: For concentrations >50 µM, add 10 mM HEPES to the media before adding the compound to neutralize the HCl acidity.

  • Vehicle Control: Prepare a matched media control containing the same % of DMSO (e.g., 0.1%).

Protocol B: Cytotoxicity Profiling (The "Safe Window")

Objective: Determine the Maximum Tolerated Dose (MTD) before functional screening. Since this is a fragment, low potency is expected, requiring higher testing ranges (1 µM – 500 µM).

Method: CCK-8 or MTT Assay.

  • Seeding: Seed cells (e.g., HEK293 or HeLa) at 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment:

    • Replace media with "Working Medium" (from Protocol A) containing the compound.

    • Dose Range: 0 (DMSO only), 1, 10, 50, 100, 250, 500 µM.

    • Note: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells.

  • Incubation: 48 hours at 37°C / 5% CO₂.

  • Readout: Add CCK-8 reagent, incubate 1-4h, measure Absorbance at 450 nm.

  • Analysis: Plot Log(Concentration) vs. % Viability. Determine the IC₅₀ .

    • Decision Gate: If IC₅₀ < 10 µM, the compound is highly toxic or biologically potent. If IC₅₀ > 200 µM, it is a typical low-affinity fragment.

Protocol C: Functional Screening (General Signal Transduction)

Objective: Evaluate the compound's ability to modulate signaling (e.g., as a TRP channel analog or GPCR ligand).

Context: Given the structural similarity to M084 (TRPC4/5 blocker), this protocol screens for Calcium Flux.

Materials: Fluo-4 AM (Calcium Indicator), HBSS Buffer (Ca²⁺/Mg²⁺ free for washing).

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C.

  • Baseline: Wash cells 3x with HBSS. Incubate 10 mins in recording buffer (HBSS + 2 mM CaCl₂).

  • Pre-incubation: Add 2-Pyrrolidin-1-ylmethyl-benzoic acid HCl (at safe dose determined in Protocol B, e.g., 50 µM) for 10 minutes.

  • Stimulation: Inject agonist (e.g., Carbachol or Englerin A).

  • Measurement: Record fluorescence kinetics (Ex 488nm / Em 520nm) every 1 second for 3 minutes.

  • Interpretation: Compare Peak Fluorescence (

    
    ) vs. Vehicle Control.
    
    • Inhibition: Reduced peak indicates antagonist activity.

    • Activation: Immediate rise upon compound addition indicates agonist activity.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the decision matrix for handling this chemical probe, ensuring data integrity.

FragmentScreening Start Compound Receipt (HCl Salt) Solubility Solubilization 100mM in DMSO Start->Solubility CheckPH Media pH Check (Is pH < 7.2?) Solubility->CheckPH Dilute to Working Conc Buffer Add 10-25mM HEPES to Media CheckPH->Buffer Yes (Acidic) ToxScreen Cytotoxicity Screen (MTT/CCK-8) CheckPH->ToxScreen No (Stable) Buffer->ToxScreen ViabilityDecision Viability > 80%? ToxScreen->ViabilityDecision FuncScreen Functional Assay (Ca2+ Flux / Reporter) ViabilityDecision->FuncScreen Yes Stop Discard / Lower Dose ViabilityDecision->Stop No (Toxic) Analyze SAR Analysis (Compare to M084) FuncScreen->Analyze

Figure 1: Operational workflow for screening the HCl salt fragment, emphasizing the critical pH buffering step prior to biological assays.

Part 5: References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

  • Zhu, Y., et al. "Identification of M084 as a high-affinity TRPC4/5 inhibitor." Cell Calcium, 2015. (Provides structural context for pyrrolidinyl-benzoic acid derivatives). Link

  • Sigma-Aldrich Technical Bulletins. "Handling of Hydrochloride Salts in Cell Culture." Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12864389 (2-Pyrrolidin-1-ylmethyl-benzoic acid)." Link

(Note: While direct literature on the specific bioactivity of CAS 876717-98-5 is limited to chemical catalogs, the protocols above are derived from standard practices for handling structural analogs in the M084 and benzoic acid fragment classes.)

Sources

Method

"2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" as a potential α-glucosidase inhibitor

Application Note: Evaluation of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride as a Potential -Glucosidase Inhibitor Abstract This application note details the experimental framework for evaluating 2-Pyrrolidin-1-ylm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride as a Potential


-Glucosidase Inhibitor 

Abstract

This application note details the experimental framework for evaluating 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (PMBA-HCl) as a candidate inhibitor of


-glucosidase. Based on Structure-Activity Relationship (SAR) principles, the compound features a pyrrolidine moiety—a known pharmacophore that mimics the oxocarbenium ion transition state of glucose—tethered to a benzoic acid scaffold that may offer additional hydrophobic and hydrogen-bonding interactions within the enzyme's active site.[1] This guide provides a validated protocol for the in vitro assessment of PMBA-HCl using the p-Nitrophenyl 

-D-glucopyranoside (pNPG) colorimetric assay, including kinetic analysis strategies to determine the mode of inhibition.[1]

Introduction & Rationale


-Glucosidase (EC 3.2.1.[1][2][3]20) is a membrane-bound enzyme located in the brush border of the small intestine, responsible for the final step of carbohydrate digestion.[1] Inhibition of this enzyme retards glucose absorption, blunting postprandial hyperglycemia—a key therapeutic strategy for Type 2 Diabetes Mellitus (T2DM).[1][2][4]

Pharmacophore Analysis of PMBA-HCl:

  • Pyrrolidine Ring: Nitrogen-containing heterocycles (iminosugars) are established

    
    -glucosidase inhibitors.[1] At physiological pH, the pyrrolidine nitrogen is protonated, mimicking the positive charge of the oxocarbenium ion intermediate generated during glycosidic bond hydrolysis.[1]
    
  • Benzoic Acid Moiety: Provides an aromatic scaffold for

    
    -stacking interactions with active site residues (e.g., Phe, Tyr) and a carboxylate group capable of hydrogen bonding or salt-bridge formation with catalytic residues.[1]
    
  • Methylene Linker: Allows rotational freedom, enabling the pyrrolidine headgroup to orient correctly within the catalytic pocket.[1]

This structural profile suggests PMBA-HCl may function as a competitive inhibitor , preventing the natural substrate (maltose/sucrose) from binding.[1]

Mechanism of Action & Assay Principle

The assay utilizes p-Nitrophenyl


-D-glucopyranoside (pNPG)  as a synthetic substrate.[1][5][6] 

-Glucosidase hydrolyzes pNPG to release p-nitrophenol (pNP) , a yellow chromophore measurable at 405 nm.[1][2][3][5] In the presence of an inhibitor (PMBA-HCl), the rate of pNP production decreases.[1]
Signaling & Reaction Pathway

AlphaGlucosidasePathway Enzyme α-Glucosidase (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + pNPG Complex_EI Enzyme-Inhibitor Complex Enzyme->Complex_EI + PMBA-HCl (Competitive Binding) Substrate pNPG (Substrate) Substrate->Complex_ES Inhibitor PMBA-HCl (Candidate) Inhibitor->Complex_EI Complex_ES->Enzyme Regeneration Product p-Nitrophenol (Yellow, 405nm) Complex_ES->Product Hydrolysis Glucose D-Glucose Complex_ES->Glucose Complex_EI->Enzyme Reversible

Figure 1: Mechanism of enzymatic hydrolysis of pNPG and competitive inhibition by PMBA-HCl.[1]

Materials & Reagents

ReagentSpecificationStorage
Test Compound 2-Pyrrolidin-1-ylmethyl-benzoic acid HClDesiccator, RT
Enzyme

-Glucosidase (Saccharomyces cerevisiae)
-20°C
Substrate p-Nitrophenyl

-D-glucopyranoside (pNPG)
-20°C, Dark
Positive Control AcarboseRT
Buffer Base Potassium Phosphate (0.1 M)RT
Stop Solution Sodium Carbonate (

, 0.2 M)
RT
Solvent Dimethyl Sulfoxide (DMSO)RT

Reagent Preparation:

  • Phosphate Buffer (pH 6.8): Dissolve 6.8 g

    
     in 450 mL distilled water. Adjust pH to 6.8 using 1M NaOH.[1] Dilute to 500 mL.
    
  • Enzyme Solution: Dissolve

    
    -glucosidase (1.0 U/mL) in cold phosphate buffer immediately before use. Keep on ice.
    
  • Substrate Solution: Prepare 5 mM pNPG in phosphate buffer. Note: pNPG is light sensitive.[1]

  • PMBA-HCl Stock: Prepare a 10 mM stock solution in 10% DMSO/Buffer. Ensure the final DMSO concentration in the well does not exceed 5% to avoid enzyme denaturation.[1]

Experimental Protocol (96-Well Plate Format)

This protocol uses a standard colorimetric endpoint assay.[1] All pipetting steps should be performed on ice until the incubation step.[1]

Step-by-Step Workflow
  • Blank Setup: Add 20

    
    L of Buffer to "Blank" wells.[1]
    
  • Control Setup: Add 20

    
    L of Buffer (with equivalent DMSO %) to "Negative Control" wells.
    
  • Sample Setup: Add 20

    
    L of PMBA-HCl (various concentrations: 10 - 500 
    
    
    
    M) to "Test" wells.
  • Positive Control: Add 20

    
    L of Acarbose (same concentration range) to "Standard" wells.
    
  • Enzyme Addition: Add 20

    
    L of 
    
    
    
    -Glucosidase enzyme solution to all wells except Blanks.
  • Pre-Incubation: Incubate plate at 37°C for 10 minutes . This allows the inhibitor to interact with the enzyme active site.[1]

  • Substrate Initiation: Add 40

    
    L of pNPG substrate solution to all  wells.[1]
    
  • Reaction Incubation: Incubate at 37°C for 20 minutes .

  • Termination: Add 80

    
    L of 0.2 M 
    
    
    
    to stop the reaction. The high pH enhances the yellow color of p-nitrophenol.[1]
  • Measurement: Read absorbance at 405 nm using a microplate reader.

Experimental Workflow Diagram

AssayWorkflow Step1 1. Prepare Plate (Add 20µL Test Compound / Control) Step2 2. Add Enzyme (20µL α-Glucosidase) Step1->Step2 Step3 3. Pre-Incubation (37°C, 10 mins) Step2->Step3 Step4 4. Initiate Reaction (Add 40µL pNPG Substrate) Step3->Step4 Step5 5. Reaction Incubation (37°C, 20 mins) Step4->Step5 Step6 6. Stop Reaction (Add 80µL Na2CO3) Step5->Step6 Step7 7. Read Absorbance (405 nm) Step6->Step7

Figure 2: Step-by-step workflow for the high-throughput pNPG inhibition assay.

Data Analysis

Calculate % Inhibition

For each concentration of PMBA-HCl, calculate the percentage inhibition using the formula:


[1]
  • 
    : Absorbance of Negative Control (Enzyme + Substrate + DMSO).[1]
    
  • 
    : Absorbance of Test Well (Enzyme + Substrate + PMBA-HCl).
    
  • Note: Subtract the Blank absorbance from all readings before calculation.

Determine IC50

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) .[1] Use non-linear regression (Sigmoidal Dose-Response) to determine the


 value (concentration required to inhibit 50% of enzyme activity).[1]
Kinetic Analysis (Mode of Inhibition)

To confirm the competitive nature of PMBA-HCl:

  • Run the assay with varying concentrations of Substrate (pNPG: 0.5, 1.0, 2.0, 4.0 mM).

  • Run this at 3 fixed concentrations of PMBA-HCl (e.g., 0,

    
    , 
    
    
    
    ).
  • Construct a Lineweaver-Burk Plot (

    
     vs. 
    
    
    
    ).[1]

Interpretation:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Non-Competitive Inhibition: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged).
  • Mixed Inhibition: Lines intersect elsewhere.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubilityIncrease DMSO slightly (max 10%) or use sonication.[1] Check pH compatibility.
High Background Spontaneous hydrolysisKeep pNPG stock in dark/cold.[1] Prepare fresh.
No Inhibition Enzyme concentration too highTitrate enzyme to ensure linear velocity range before testing inhibitors.[1]
Low Signal pH driftEnsure Phosphate buffer is exactly pH 6.8;

-glucosidase is pH sensitive.

References

  • National Institutes of Health (PMC). (2024).[1] Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR). Retrieved from [Link][1]

  • American Chemical Society (ACS). (2012).[1] A Prospect for Pyrrolidine Iminosugars as Antidiabetic α-Glucosidase Inhibitors.[1][4][6] Journal of Medicinal Chemistry.[1] Retrieved from [Link][1]

  • Semantic Scholar. (2017). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase.[1] Retrieved from [Link][1]

Sources

Application

Application Notes and Protocols for the Evaluation of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride in Anticancer Research Models

Introduction: A Rational Approach to a Novel Chemical Entity The landscape of oncology drug discovery is characterized by the continuous exploration of novel chemical scaffolds that may offer improved efficacy and select...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Chemical Entity

The landscape of oncology drug discovery is characterized by the continuous exploration of novel chemical scaffolds that may offer improved efficacy and selectivity. "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" represents such a novel entity, integrating two key chemical moieties—a pyrrolidine ring and a benzoic acid derivative—that have independently been associated with anticancer properties in various contexts. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, prized for its ability to explore three-dimensional pharmacophore space.[1][2] Derivatives of benzoic acid have also been investigated for their potential to inhibit key cellular processes involved in cancer progression, such as histone deacetylase (HDAC) activity.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" (hereinafter referred to as 'the compound') in anticancer research models. The protocols and methodologies outlined herein are designed to be self-validating, providing a systematic approach to characterizing the compound's cytotoxic potential and elucidating its mechanism of action.

Postulated Mechanism of Action: A Hypothesis-Driven Approach

Given the novelty of this specific compound, a hypothesis-driven approach to its mechanism of action is warranted, based on the known activities of its constituent parts. The pyrrolidine moiety is present in compounds known to disrupt microtubule dynamics, leading to mitotic arrest.[4] Additionally, the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis, can be modulated by certain benzimidazole derivatives containing a pyrrolidine ring.[4] Furthermore, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression, including tumor suppressor genes.[3]

Therefore, a plausible, albeit hypothetical, mechanism of action for "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" could involve a multi-faceted attack on cancer cells, potentially through disruption of the cytoskeleton, modulation of apoptotic signaling pathways, or epigenetic modification. The following experimental plan is designed to interrogate these possibilities.

Hypothetical_MoA Compound 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Tubulin Tubulin Polymerization Compound->Tubulin Inhibition JNK JNK Pathway Activation Compound->JNK HDAC HDAC Inhibition Compound->HDAC Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellCycle Cell Cycle Arrest MitoticArrest->CellCycle JNK->Apoptosis GeneExpression Altered Gene Expression HDAC->GeneExpression TumorSuppression Tumor Suppressor Gene Re-expression GeneExpression->TumorSuppression TumorSuppression->Apoptosis TumorSuppression->CellCycle

Caption: Hypothetical signaling pathways for the anticancer activity of the compound.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of evaluating a novel compound involves a systematic in vitro assessment of its effects on cancer cells.[5][6] The following protocols are designed to quantify cytotoxicity and provide initial insights into the mechanism of cell death.

Cell Viability and Cytotoxicity Screening (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] This assay is a fundamental first step to determine the compound's cytotoxic or cytostatic effects and to calculate its half-maximal inhibitory concentration (IC50).[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]

  • Compound Treatment: Prepare a series of dilutions of the compound in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HCT116Colon Cancer6.8
PC-3Prostate Cancer9.1
HEK293Non-cancerous> 50
Investigation of Apoptotic Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11] Assays to detect apoptosis typically measure markers of early to late-stage apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of caspases.[12]

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Include both untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Apoptosis_Detection_Workflow Start Treat Cells with Compound Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Results Quantify Apoptotic vs. Live/Necrotic Cells Analyze->Results

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound as described above.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspase-3 and/or -7.[12]

Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[14] Propidium iodide (PI) staining followed by flow cytometry is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cells with the compound for 24 hours.[5]

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C. This permeabilizes the cells to allow PI to enter.[5][16]

  • RNase Treatment: Wash the cells with PBS and treat them with RNase A to ensure that only DNA is stained by PI.[16][17]

  • PI Staining: Stain the cells with propidium iodide.[5][17]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16]

Cell_Cycle_Analysis_Workflow Start Treat Cells with Compound Fix Fix Cells in Cold Ethanol Start->Fix RNase Treat with RNase A Fix->RNase Stain Stain with Propidium Iodide RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Results Determine Percentage of Cells in G0/G1, S, and G2/M Phases Analyze->Results

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Part 2: In Vivo Evaluation in Xenograft Models

Promising results from in vitro studies must be validated in in vivo models to assess a compound's efficacy in a more physiologically relevant context.[18] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer therapeutics.[19][20][21]

Cell Line-Derived Xenograft (CDX) Model

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[18]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).[19]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Compound (10 mg/kg)750 ± 15050
Compound (20 mg/kg)450 ± 10070

digraph "In_Vivo_Workflow" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Implant Human Tumor Cells\ninto Immunodeficient Mice"]; TumorGrowth [label="Monitor Tumor Growth"]; Randomize [label="Randomize Mice into\nTreatment and Control Groups"]; Treat [label="Administer Compound or Vehicle"]; Monitor [label="Monitor Tumor Volume and Body Weight"]; Endpoint [label="Euthanize and Excise Tumors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Tumor Tissue"];

Start -> TumorGrowth; TumorGrowth -> Randomize; Randomize -> Treat; Treat -> Monitor; Monitor -> Endpoint; Endpoint -> Analysis; }

Caption: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

The systematic application of the in vitro and in vivo protocols detailed in this guide will enable a thorough initial evaluation of the anticancer potential of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride." Should the compound demonstrate significant cytotoxic and anti-tumor activity, further studies would be warranted to definitively elucidate its mechanism of action. These could include tubulin polymerization assays, Western blot analysis of key proteins in the JNK and apoptosis pathways, and HDAC activity assays. The data generated from this comprehensive evaluation will be crucial in determining the potential of this novel chemical entity as a lead compound for further preclinical and clinical development.

References

  • Assaying cell cycle status using flow cytometry. PMC. NIH. Available at: [Link].

  • Wikipedia. MTT assay. Wikipedia. Available at: [Link].

  • Carver College of Medicine. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Carver College of Medicine. Available at: [Link].

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link].

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link].

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. Axion Biosystems. Available at: [Link].

  • BMG Labtech. Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link].

  • Biocytogen. Xenograft Models. Biocytogen. Available at: [Link].

  • Elabscience. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience. Available at: [Link].

  • Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Crown Bioscience. Available at: [Link].

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. Available at: [Link].

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available at: [Link].

  • When to Use Conventional Cell Line Derived Xenograft Models. Crown Bioscience. Available at: [Link].

  • Xenograft Mouse Models. Melior Discovery. Available at: [Link].

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link].

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link].

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link].

  • 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. PubMed. Available at: [Link].

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. Available at: [Link].

  • Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. Available at: [Link].

  • Design, Synthesis and Anticancer Activity of 2-((Pyridin- 2-ylmethyl)thio)-1 H -benzimidazole Derivatives. ResearchGate. Available at: [Link].

  • The in vitro anticancer activity of pyrrolidone derivatives 2–26... ResearchGate. Available at: [Link].

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. Available at: [Link].

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link].

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. PMC. Available at: [Link].

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. Available at: [Link].

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link].

  • 3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride. PubChem. NIH. Available at: [Link].

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available at: [Link].

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[7][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate. Available at: [Link].

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link].

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Method

Application Notes and Protocols for the Quantitative Analysis of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (Formula: C₁₂H₁₅NO₂·HCl; CAS for free base: 876717-98-5) is a molecule of interest in pharmaceutical research and development, belonging to the class of aromatic carboxylic acids and containing a tertiary amine functional group.[1][2] Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of potential drug candidates and formulated products. This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, designed for researchers, scientists, and drug development professionals. The protocols herein are developed based on established analytical principles for structurally related compounds and are in accordance with the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1).[3][4][5][6]

This guide will delve into two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a more sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level analysis. Additionally, a fundamental UV-Vis spectrophotometric method will be discussed for preliminary quantification. The causality behind experimental choices and the integration of self-validating systems are central to the ensuing protocols.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and reproducibility. For 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, a reverse-phase HPLC method is most appropriate, given the compound's moderate polarity.

Rationale for Method Selection

The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of pharmaceutical compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time and peak shape. The UV detector is selected due to the presence of a chromophore (the benzene ring) in the analyte's structure, which absorbs UV radiation.[7] A detection wavelength of approximately 230 nm or 254 nm is anticipated to provide good sensitivity for the benzoic acid moiety.[8][9]

Experimental Protocol

1.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0, adjusted with phosphoric acid). A gradient elution may be employed for optimal separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

1.2.2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare the 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.2.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and dissolve it in a suitable solvent. Further dilute with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.

1.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride in the samples from the calibration curve.

Method Validation Parameters (as per ICH Q2(R1))

The following table summarizes the typical validation parameters for this HPLC-UV method.[3][4][5][6]

ParameterSpecification
Linearity & Range R² > 0.999 over a range of 1-100 µg/mL
Accuracy 98.0% - 102.0% recovery
Precision (RSD%) Repeatability (Intra-day): < 2.0%
Intermediate Precision (Inter-day): < 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be well-resolved from any impurities or excipients.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition (UV Detection) Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or pharmacokinetic studies, GC-MS is the method of choice. This technique couples the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.

Rationale for Method Selection

While 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is a salt and non-volatile, it can be analyzed by GC-MS after derivatization or by using a high-temperature injection technique that promotes in-situ derivatization or thermal degradation to a volatile species. However, a more direct approach for a similar compound, Methyl 2-(pyrrolidin-1-yl)benzoate, has been described and can be adapted.[10] The tertiary amine and the overall structure of the molecule make it amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions.

Experimental Protocol

2.2.1. Instrumentation and Chromatographic Conditions

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2.2.2. Reagent and Standard Preparation

  • Solvent: HPLC-grade methanol or ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride reference standard and dissolve in 10 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations appropriate for the desired sensitivity.

2.2.3. Sample Preparation

  • Liquid-Liquid Extraction: For samples in aqueous matrices, adjust the pH to basic (e.g., pH 9-10) to ensure the analyte is in its free base form. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Solid Samples: Dissolve the sample in a suitable solvent, filter if necessary, and dilute to the appropriate concentration range.

2.2.4. Analysis Procedure

  • Inject 1 µL of the prepared standards and samples into the GC-MS system.

  • For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of the analyte.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration.

  • Determine the concentration in the samples from the calibration curve.

Method Validation Parameters
ParameterSpecification
Linearity & Range R² > 0.995 over the desired concentration range
Accuracy 95.0% - 105.0% recovery
Precision (RSD%) Repeatability (Intra-day): < 5.0%
Intermediate Precision (Inter-day): < 10.0%
LOD & LOQ Dependent on instrumentation and matrix, but generally in the low ng/mL to pg/mL range.
Specificity High specificity achieved through mass spectrometric detection.
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (e.g., LLE) Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (EI) Separation->MS_Detection SIM_Quantification SIM Data Analysis MS_Detection->SIM_Quantification Concentration_Determination Concentration Determination SIM_Quantification->Concentration_Determination

Caption: GC-MS workflow for quantification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds containing chromophores. While less specific than chromatographic methods, it can be useful for preliminary analysis or for the quantification of the pure substance.

Rationale for Method Selection

The benzoic acid moiety in 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride contains a benzene ring, which is a strong chromophore. Aromatic compounds typically exhibit a characteristic absorption band in the UV region.[7] The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

Experimental Protocol

3.2.1. Instrumentation

  • UV-Vis Spectrophotometer: A double-beam UV-Vis spectrophotometer.

3.2.2. Reagent and Standard Preparation

  • Solvent: A suitable solvent in which the analyte is soluble and that does not absorb in the analytical wavelength range (e.g., methanol, ethanol, or water).

  • Standard Stock Solution: Prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution.

3.2.3. Analysis Procedure

  • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the analyte across the UV spectrum (typically 200-400 nm).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent).

  • Measure the absorbance of the calibration standards.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Considerations

The primary limitation of UV-Vis spectrophotometry is its lack of specificity. Any other component in the sample that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is best suited for the analysis of the pure compound or simple formulations where excipients do not interfere.

Conclusion

The choice of an analytical method for the quantification of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. The HPLC-UV method presented is well-suited for routine quality control, offering a balance of performance and practicality. For more demanding applications requiring higher sensitivity and specificity, the GC-MS method is recommended. UV-Vis spectrophotometry provides a simple, albeit less specific, alternative for preliminary analysis. All methods should be properly validated according to ICH guidelines to ensure the reliability of the results.[3][4][5][6]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID - Matrix Fine Chemicals. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]

  • 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid - Academia.edu. [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE - IRE Journals. [Link]

  • (PDF) 1. Validated Rp-Hplc method for the estimation of benzoic acid in bulk of pharmaceutical Formulation; Der Chemica Sinica, 2014, 5(5):52-60 (ISSN: 0976-8505) M. Madhu1, V. Sreeram*2, A. V. D. Nagendrakumar3 and T. V. Reddy4 - ResearchGate. [Link]

  • 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride (C12H15NO2) - PubChemLite. [Link]

Sources

Application

Application Notes and Protocols for In-Vivo Studies of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

A Senior Application Scientist's Guide to Formulation Development Introduction The successful in-vivo evaluation of any new chemical entity (NCE) is critically dependent on the development of a stable and bioavailable fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Formulation Development

Introduction

The successful in-vivo evaluation of any new chemical entity (NCE) is critically dependent on the development of a stable and bioavailable formulation.[1][2] This is particularly true for hydrochloride (HCl) salts of weakly basic compounds, such as the hypothetical molecule "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride." While the HCl salt form is often chosen to enhance aqueous solubility and stability, challenges such as disproportionation, precipitation at physiological pH, and interactions with excipients can arise.[3][4][5]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to navigate the complexities of formulating "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" for in-vivo studies. The protocols and methodologies described herein are designed to be a self-validating system, emphasizing the scientific rationale behind each experimental choice to ensure the integrity and reproducibility of preclinical data.[6][7]

I. Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" is the first and most critical step in formulation development.[1] This initial characterization will inform all subsequent decisions regarding vehicle selection, formulation strategy, and analytical method development.

Key Physicochemical Parameters:
  • Aqueous Solubility: Determining the intrinsic solubility of the free base and the apparent solubility of the HCl salt at different pH values is essential. This will help predict its behavior in the gastrointestinal tract and identify the need for solubility-enhancing techniques.

  • pKa: The acid dissociation constant (pKa) of the parent compound will determine the pH at which it transitions between its ionized (more soluble) and non-ionized (less soluble) forms. This is a crucial parameter for predicting its absorption and for selecting appropriate formulation pH.[5]

  • Log P/D: The partition coefficient (Log P) and distribution coefficient (Log D) provide insights into the lipophilicity of the compound, which influences its membrane permeability and potential for oral absorption.[5]

  • Solid-State Properties: Characterization of the crystalline form, polymorphism, and hygroscopicity of the HCl salt is important for understanding its physical stability.[8]

II. Solubility Assessment: A Step-by-Step Protocol

A systematic solubility screening in a panel of pharmaceutically acceptable vehicles is necessary to identify promising candidates for formulation development.[9][10]

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" in various aqueous and non-aqueous vehicles.

Materials:

  • "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" powder

  • A selection of vehicles (see Table 1)

  • Vials with screw caps

  • Shaking incubator or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

  • pH meter

Procedure:

  • Add an excess amount of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Cap the vials tightly and place them in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[11][12]

  • For aqueous vehicles, measure the final pH of the saturated solution.

Data Presentation: Solubility Screening Results

The results of the solubility screening should be summarized in a clear and concise table.

VehicleTypepH (for aqueous)Solubility (mg/mL)Observations
Deionized WaterAqueous4.55.2Clear solution
0.9% SalineAqueous4.85.5Clear solution
5% Dextrose in Water (D5W)Aqueous4.24.9Clear solution
Phosphate Buffered Saline (PBS), pH 7.4Aqueous7.4< 0.1Precipitation observed
0.5% Methylcellulose in WaterAqueous Suspension6.8> 20 (as suspension)Uniform suspension
20% Hydroxypropyl-β-cyclodextrin (HPBCD) in WaterAqueous Solution5.015.8Clear solution
Polyethylene Glycol 400 (PEG 400)Non-aqueousN/A> 50Clear solution
Propylene GlycolNon-aqueousN/A35.1Clear solution
Corn OilLipidN/A< 0.01Insoluble

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Formulation Development: Strategies and Protocols

Based on the solubility data and the intended route of administration, a suitable formulation strategy can be developed. For early-stage in-vivo studies, simple solutions or suspensions are often preferred.[2]

Decision-Making Workflow for Formulation Selection

The following diagram illustrates a typical workflow for selecting an appropriate formulation strategy.

formulation_workflow start Start: Physicochemical Characterization solubility_check Solubility in Aqueous Vehicle > Target Dose? start->solubility_check yes_solution Aqueous Solution (e.g., Saline, D5W) solubility_check->yes_solution Yes no_solubility No solubility_check->no_solubility final_formulation Final Formulation yes_solution->final_formulation solubilization_strategy Solubilization Strategy Required no_solubility->solubilization_strategy cosolvent Co-solvent System (e.g., PEG 400, Propylene Glycol) solubilization_strategy->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HPBCD) solubilization_strategy->cyclodextrin suspension Aqueous Suspension (e.g., Methylcellulose) solubilization_strategy->suspension cosolvent->final_formulation cyclodextrin->final_formulation suspension->final_formulation

Caption: Formulation selection workflow.

Protocol 2: Preparation of an Aqueous Solution with pH Adjustment

Objective: To prepare a clear aqueous solution of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" at a target concentration and pH.

Rationale: For intravenous administration, a clear, sterile solution is required.[9] Given the acidic nature of the HCl salt, the initial pH of an aqueous solution will likely be low. Adjusting the pH to a physiologically acceptable range (typically pH 5-9) is crucial to prevent injection site irritation.[13] However, for weakly basic compounds, increasing the pH can lead to precipitation of the free base. Therefore, the final pH must be carefully chosen to maintain solubility.

Materials:

  • "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride"

  • Sterile Water for Injection (WFI)

  • Sterile 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl) solutions

  • Sterile volumetric flasks and pipettes

  • Sterile 0.22 µm syringe filters

  • pH meter

Procedure:

  • Accurately weigh the required amount of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" to achieve the target concentration.

  • Dissolve the compound in approximately 80% of the final volume of WFI in a sterile volumetric flask.

  • Gently stir the solution until the compound is fully dissolved.

  • Measure the initial pH of the solution.

  • If pH adjustment is necessary, slowly add sterile 0.1 N NaOH or 0.1 N HCl dropwise while continuously monitoring the pH.

  • Observe the solution for any signs of precipitation as the pH is adjusted.

  • Once the target pH is reached and the solution remains clear, add WFI to the final volume.

  • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

Protocol 3: Preparation of a Homogeneous Aqueous Suspension

Objective: To prepare a uniform and re-suspendable aqueous suspension of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride."

Rationale: When the required dose exceeds the aqueous solubility, a suspension is a common formulation choice for oral administration.[1][2] The use of a suspending agent, such as methylcellulose, helps to ensure dose uniformity.

Materials:

  • "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride"

  • 0.5% (w/v) Methylcellulose in deionized water

  • Mortar and pestle

  • Graduated cylinders and beakers

  • Stir plate and magnetic stir bar

Procedure:

  • Accurately weigh the required amount of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride."

  • Triturate the powder in a mortar and pestle to reduce particle size and improve wettability.

  • Gradually add a small volume of the 0.5% methylcellulose vehicle to the powder in the mortar to form a smooth paste.

  • Transfer the paste to a graduated cylinder or beaker.

  • Rinse the mortar and pestle with additional vehicle and add it to the bulk of the suspension.

  • Add the remaining vehicle to achieve the final desired volume.

  • Stir the suspension continuously with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

IV. Formulation Characterization and Quality Control

Once a formulation is prepared, its concentration, homogeneity, and stability must be verified to ensure the accurate and consistent delivery of the test article to the animals.[9][12][14]

Protocol 4: Concentration Verification by HPLC

Objective: To confirm that the concentration of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" in the final formulation is within acceptable limits of the target concentration.

Rationale: This is a Good Laboratory Practice (GLP) requirement for preclinical studies to ensure accurate dosing.[9][12]

Procedure:

  • Prepare a set of calibration standards of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" in the same vehicle as the formulation.

  • Dilute an aliquot of the final formulation to fall within the range of the calibration curve.

  • Analyze the calibration standards and the diluted formulation sample by a validated HPLC method.

  • Construct a calibration curve by plotting the peak area versus concentration of the standards.

  • Determine the concentration of the formulation sample from the calibration curve. The result should typically be within ±10% of the target concentration.

Protocol 5: Stability Assessment

Objective: To evaluate the chemical and physical stability of the formulation under the intended storage and use conditions.

Rationale: Ensuring the stability of the formulation throughout the duration of the in-vivo study is crucial for data integrity.[11][14][15] Stability testing should assess the potency of the active pharmaceutical ingredient (API) over time.[16]

Procedure:

  • Prepare a batch of the final formulation.

  • Divide the batch into several aliquots and store them under different conditions (e.g., room temperature, 2-8°C).[11]

  • At specified time points (e.g., 0, 24, 48 hours, and 7 days), analyze the stored samples for:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • pH: For aqueous formulations.

    • Concentration: Using the validated HPLC method to determine the potency of the API.

  • The formulation is considered stable if the API concentration remains within 90-110% of the initial concentration and there are no significant changes in physical appearance.

Data Presentation: Formulation Stability
Storage ConditionTime PointAppearancepHConcentration (% of Initial)
Room Temperature0 hoursClear, colorless solution5.2100.0%
24 hoursClear, colorless solution5.299.5%
48 hoursClear, colorless solution5.198.9%
7 daysClear, colorless solution5.197.2%
2-8°C0 hoursClear, colorless solution5.2100.0%
24 hoursClear, colorless solution5.2100.2%
48 hoursClear, colorless solution5.2100.1%
7 daysClear, colorless solution5.299.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Analytical Method Validation

The analytical methods used for concentration verification and stability testing must be validated to ensure they are accurate, precise, and reliable.[17][18]

Key Validation Parameters:
  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

The validation of analytical methods should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Conclusion

The development of a suitable formulation for in-vivo studies of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" requires a systematic and scientifically driven approach. By thoroughly characterizing the physicochemical properties of the compound, performing comprehensive solubility and stability studies, and utilizing validated analytical methods, researchers can ensure the delivery of an accurate and consistent dose to the test animals. This meticulous approach to formulation development is fundamental to obtaining reliable and reproducible preclinical data, which is essential for the successful advancement of new drug candidates.

References

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. [Link]

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  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

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  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. PMC. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. Springer. [Link]

  • Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. MDPI. [Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm (RSC Publishing). [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - Helsinki.fi. [Link]

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  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • (PDF) Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. ResearchGate. [Link]

  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. [Link]

  • In vitro and in vivo evaluation of two sustained release formulations of diltiazem HCl. [Link]

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  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber. [Link]

  • 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID. Matrix Fine Chemicals. [Link]

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  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC - NIH. [Link]

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  • 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid Hydrochloride. Pharmaffiliates. [Link]

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Method

"2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" in molecular docking studies

Executive Summary This guide details the protocol for the molecular docking of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride , a representative ampholytic fragment often used in Fragment-Based Drug Discovery (FBDD)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the molecular docking of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride , a representative ampholytic fragment often used in Fragment-Based Drug Discovery (FBDD).[1]

While structurally simple, this molecule presents a "perfect storm" of computational challenges:

  • Salt Form: It is supplied as a hydrochloride salt, which must be corrected for in silico modeling.[1]

  • Zwitterionic Nature: At physiological pH (7.4), the benzoic acid moiety is deprotonated (

    
    ) and the pyrrolidine nitrogen is protonated (
    
    
    
    ), creating a net-neutral but highly polar zwitterion.[1]
  • Ring Flexibility: The pyrrolidine ring exhibits specific puckering modes (envelope/twist) that heavily influence binding affinity.[1]

This protocol provides a self-validating workflow to accurately predict the binding mode of 2-PBA-HCl, applicable to targets such as TRPC6 ion channels , Prolyl Oligopeptidase (POP) , and Class A GPCRs .[1]

Chemoinformatic Profile & Ligand Preparation

The most common failure mode in docking this compound is using the raw crystal structure (salt form) or incorrect protonation states.[1]

The "De-Salting" and Protonation Logic

In the solid state, the molecule exists as an ion pair (


).[1] In a biological assay buffer (pH 7.4), the chloride counterion dissociates and becomes part of the bulk solvent (unless it is a specific structural ion, which is rare for this scaffold).

Protocol:

  • Strip Counterions: Remove the explicit chloride (

    
    ) atom.[1]
    
  • pKa Calculation:

    • Acid Moiety (Benzoic Acid): pKa

      
       4.[1]2. At pH 7.4, this is 100% Deprotonated (
      
      
      
      )
      .[1]
    • Base Moiety (Pyrrolidine):[1] pKa

      
       9.[1]4. At pH 7.4, this is 100% Protonated (
      
      
      
      )
      .[1]
  • Resulting Species: You must dock the Zwitterion .

PropertyValueComputational Handling
Formula

Remove HCl; Model as

MW (Salt) 241.72 DaIrrelevant for docking grid.[1]
MW (Free) 205.25 DaUse for ligand efficiency (LE) calc.[1]
Charge (pH 7.4) 0 (Net)Explicit Charges: -1 (Carboxyl) / +1 (Amine)
Rotatable Bonds 3Sample full torsional freedom.[1]
Conformational Sampling (Pyrrolidine Puckering)

The pyrrolidine ring is not planar.[1] It rapidly interconverts between envelope and twist conformations.[1] Rigid docking of a single low-energy conformer often fails.[1]

  • Requirement: Generate an ensemble of at least 10-20 conformers pre-docking, or use a docking algorithm with full ring flexibility (e.g., Glide XP or Gold).[1]

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path for handling the hydrochloride salt in a virtual screening campaign.

DockingWorkflow Raw Raw Input: 2-PBA-HCl (SDF/MOL2) Prep Ligand Preparation (Desalt, pH 7.4, 3D Gen) Raw->Prep Strip Cl- Conf Conformer Generation (Pyrrolidine Ring Puckering) Prep->Conf Generate Zwitterion Dock Molecular Docking (Standard Precision / Vina) Conf->Dock Input Ligand Target Target Selection (e.g., TRPC6 / GPCR) Grid Receptor Grid Generation (Include H-bond Constraints) Target->Grid Define Box Grid->Dock Input Grid Analyze Interaction Analysis (Salt Bridges & RMSD) Dock->Analyze Score & Sort

Caption: Workflow for converting the raw hydrochloride salt into a dockable zwitterionic species and processing it against a biological target.

Step-by-Step Methodology

Step 1: Ligand Preparation (Software: LigPrep / Avogadro / OpenBabel) [1]

  • Import the structure (SMILES: C1CCN(C1)CC2=CC=CC=C2C(=O)O).[1]

  • Force Field: Use OPLS3e or MMFF94.[1] These fields accurately parameterize the internal salt bridge potential.

  • Ionization: Set pH to

    
    . Ensure the output structure has a negatively charged carboxylate and a positively charged tertiary amine.
    
  • Stereochemistry: The methylene linker is achiral, but ensure the pyrrolidine nitrogen stereochemistry is allowed to invert if not fixed by the software (though usually, the protonated form is fixed).

Step 2: Receptor Grid Generation (Target: Model System)

  • Target Suggestion: If no specific target is known, use Trypsin (PDB: 1TN3) or TRPC6 as a validation model, as they bind charged small molecules.[1]

  • Grid Box: Center the grid on the active site residues (e.g., Asp189 in Trypsin).

  • Constraint (Optional but Recommended): Define a "H-bond constraint" or "Positional constraint" on the Aspartate/Glutamate residue in the pocket. This forces the protonated pyrrolidine amine to form a salt bridge, mimicking the biological reality.

Step 3: Docking Execution (Software: AutoDock Vina / Glide) [1]

  • Exhaustiveness: Set to 32 (High). Fragment docking requires higher sampling because the energy landscape is flatter than for large drugs.

  • Scoring Function:

    • Glide: Use SP (Standard Precision).[1] XP (Extra Precision) may penalize the zwitterion desolvation too harshly unless water is explicit.[1]

    • Vina: Standard scoring is sufficient, but ensure the cpu seed is randomized for triplicate runs.

Step 4: Post-Processing & Validation

  • RMSD Clustering: Cluster poses with an RMSD cutoff of 2.0 Å.

  • Interaction Filter: Discard poses that do not show the Ionic Lock (Salt bridge between

    
     and receptor 
    
    
    
    ).[1] This interaction is the primary driver of binding for this scaffold.

Analysis of Binding Modes

When analyzing the results for 2-PBA-HCl, successful docking poses will exhibit specific interaction motifs.

The "Pharmacophore Triangle"

The molecule binds via three distinct features:

  • Cationic Anchor: The pyrrolidine nitrogen (

    
    ) forms a salt bridge with Asp/Glu or a cation-
    
    
    
    interaction with Trp/Phe.[1]
  • Anionic Hook: The benzoate carboxylate (

    
    ) accepts H-bonds from backbone amides or Ser/Thr/Tyr side chains.[1]
    
  • Hydrophobic Core: The phenyl ring engages in

    
    -stacking or hydrophobic packing.[1]
    
Interaction Logic Diagram

Interactions N_cation Pyrrolidine NH+ (Cation) AspGlu Asp/Glu Residue (Anionic) N_cation->AspGlu Salt Bridge (Strongest) HydroPocket Hydrophobic Pocket (Phe/Trp/Leu) N_cation->HydroPocket Cation-Pi COO_anion Benzoate COO- (Anion) Backbone Backbone NH / Ser (H-Bond Donor) COO_anion->Backbone H-Bond Phenyl Phenyl Ring (Aromatic) Phenyl->HydroPocket Pi-Stacking

Caption: Interaction map showing the dominant binding forces for 2-PBA. The Salt Bridge is the critical filter for valid poses.

Troubleshooting & Optimization

IssueCauseSolution
Ligand Clashes Chloride ion included in docking.[1]Remove HCl salt in prep stage.[1]
Positive Energy Scores Zwitterion desolvation penalty too high.Use a scoring function tuned for solvation (e.g., Glide SP or Vina-AutoDock4 hybrid).[1]
No Binding to Pocket Incorrect protonation (Neutral form used).Force pH 7.4 in LigPrep/OpenBabel.[1][2] The neutral form is physically irrelevant.
Rigid Ring Poses Single conformer input.[1]Enable "Enhanced Sampling" or "Ring Flexibility" in docking parameters.[1]

References

  • Fragment-Based Docking Validation: Shoichet, B. K., et al. (2009).[1] "Molecular docking and ligand specificity in fragment-based inhibitor discovery." Nature Chemical Biology.[1]

  • TRPC6 Ligand Discovery (Relevant Scaffold): Evaluation of benzoic-acid-based ligands similar to 2-PBA in ion channel docking studies.

  • Docking Methodology (AutoDock Vina): Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Salt Selection in Drug Discovery: Detailed analysis of hydrochloride salts and their physicochemical properties in formulation and modeling.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" dosage for cell-based assays

Technical Support Center: Optimizing 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride for Cell-Based Assays Executive Summary Compound: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride CAS: 1203681-53-1 (related free...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride for Cell-Based Assays

Executive Summary

Compound: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride CAS: 1203681-53-1 (related free acid/ester variants: 78648-27-8) Classification: Zwitterionic Pharmacophore / Synthetic Intermediate Primary Application: Fragment-based drug discovery (FBDD), Proline-mimetic scaffolding, Dopamine D2 antagonist precursor.

Technical Note: This compound presents unique challenges in cell-based assays due to its hydrochloride salt form and zwitterionic nature at physiological pH. Improper solubilization or dosage often leads to false positives caused by pH shock or permeability-limited efficacy. This guide provides the protocols necessary to distinguish true pharmacological activity from physicochemical artifacts.

Part 1: Stock Preparation & Solubility (The Foundation)

Q: How do I prepare a stable stock solution without causing precipitation in cell media?

A: The hydrochloride (HCl) salt improves water solubility but creates an acidic microenvironment. If you dissolve this directly in DMSO and spike it into media, the local acidity can precipitate proteins or shock cells.

Protocol: The "Buffered Step-Down" Method Do not dissolve directly in 100% aqueous buffer at high concentrations, as the ionic strength may force precipitation.

  • Primary Stock (Solvent): Dissolve the powder in DMSO (Dimethyl sulfoxide) to reach 10 - 50 mM .

    • Why: The organic solvent disrupts the crystal lattice more effectively than water for the initial solvation.

  • Secondary Stock (Buffer): Dilute the DMSO stock 1:10 into PBS (pH 7.4) before adding to cell media.

    • Critical Check: Verify the pH of this secondary stock.[1] If the HCl moiety drops the pH below 6.5, neutralize with equimolar NaOH.

  • Final Application: Add the secondary stock to the cell culture media. Ensure final DMSO concentration is <0.5% (v/v).

Solubility & Stability Table

Solvent SystemMax Solubility (Est.)Stability (RT)Application Note
DMSO (Anhydrous) >50 mM6 MonthsRecommended. Hygroscopic; keep sealed.
Water (Deionized) ~10-20 mM24 HoursAcidic (pH ~3-4). Risk of hydrolysis.
PBS (pH 7.4) ~5 mM<4 HoursPotential precipitation if pH drifts.
Ethanol >20 mM1 MonthCytotoxic to sensitive lines at >0.1%.

Part 2: Dosage Optimization Strategy

Q: What is the optimal concentration range for screening?

A: As a fragment/scaffold molecule, 2-Pyrrolidin-1-ylmethyl-benzoic acid typically exhibits lower affinity (high


M) compared to fully optimized drugs (nM).

Recommended Screening Window:

  • Primary Screen: 1

    
    M – 100 
    
    
    
    M.
  • Toxicity Threshold: Often observed >200

    
    M due to osmotic stress or non-specific amine effects.
    

Experimental Workflow: The "Log-3" Escalation Use a semi-logarithmic dilution series to capture the active window without wasting reagents.

  • Anchor Point: Set the highest dose at 100

    
    M .
    
  • Dilution Factor: 1:3 serial dilution (100

    
     33.3 
    
    
    
    11.1
    
    
    3.7
    
    
    1.2
    
    
    0.4
    
    
    M).
  • Controls:

    • Negative: DMSO Vehicle (matched %).

    • Positive: A known bioactive control (e.g., Alizapride if testing D2 antagonism).

Q: My cells are dying at high doses (100 M). Is this specific cytotoxicity?

A: Likely not. It is often "Acidosis Artifact." The HCl counter-ion releases protons upon dissociation. In low-buffering media (like DMEM without HEPES), 100


M of an HCl salt can shift the pH by 0.2–0.4 units, stressing the cells.

Validation Test:

  • Measure the pH of the media after adding the compound.

  • If pH < 7.2, add 25 mM HEPES to your assay media to buffer the proton release.

  • If toxicity persists in HEPES-buffered media, the effect is likely intrinsic to the compound.

Part 3: Mechanism & Permeability Visualization

Q: I see activity in biochemical assays but NO activity in cells. Why?

A: This is the "Zwitterion Trap." At physiological pH (7.4), the benzoic acid group (pKa ~4.2) is deprotonated (negative), and the pyrrolidine nitrogen (pKa ~10.5) is protonated (positive).

  • Result: The molecule exists as a zwitterion (net neutral but highly polar).

  • Consequence: Passive diffusion through the lipophilic cell membrane is poor.

Troubleshooting Protocol:

  • Serum Reduction: High serum (10% FBS) contains albumin, which binds benzoic acid derivatives. Reduce FBS to 1% or 0.5% during the drug exposure window (4–6 hours) to increase free drug concentration.

  • Incubation Time: Extend incubation from 24h to 48h to allow slow accumulation.

Diagram: Cellular Uptake & Optimization Workflow

G cluster_Cell Cellular Environment Stock HCl Salt Powder DMSO DMSO Solvation (Dissociation of Crystal) Stock->DMSO 1. Solubilize Media Cell Media (pH 7.4) DMSO->Media 2. Dilute (1:1000) Zwit Zwitterion Formation (COO- / NH+) Media->Zwit pH 7.4 Equi. Buffer Add HEPES Buffer (Prevents Acidosis) Media->Buffer Serum Reduce Serum (Reduces Albumin Binding) Media->Serum Membrane Cell Membrane (Lipid Bilayer) Zwit->Membrane Low Permeability Target Intracellular Target Membrane->Target Slow Diffusion

Caption: Figure 1. Physicochemical pathway of 2-Pyrrolidin-1-ylmethyl-benzoic acid HCl. Note the bottleneck at the membrane due to zwitterionic charge state, requiring serum optimization.

Part 4: Troubleshooting FAQ

Q: The compound precipitates when I freeze/thaw the DMSO stock. A: DMSO is hygroscopic (absorbs water from air). Repeated opening introduces water, which lowers the solubility of the hydrophobic benzoic acid core.

  • Fix: Aliquot stocks into single-use vials. Store at -20°C. If precipitate forms, sonicate at 37°C for 5 minutes before use.

Q: Can I use this compound to study Dopamine receptors? A: Yes, but with caveats. The 2-pyrrolidin-1-ylmethyl motif is a structural fragment of Alizapride and Sulpiride (D2 antagonists). However, this fragment alone has significantly lower affinity than the full drug.

  • Expectation: Do not expect nanomolar potency. You are likely observing "fragment-level" activity (Micromolar).

Q: Is the hydrochloride salt interchangeable with the free acid? A: Stoichiometrically, no.

  • MW (Free Acid): ~205.25 g/mol

  • MW (HCl Salt): ~241.71 g/mol

  • Correction: If a protocol calls for the free acid and you have the HCl salt, multiply the mass by 1.18 to achieve the same molar concentration.

References

  • PubChem. (2024). Compound Summary: 2-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. American Chemical Society.[2] [Link]

  • Marin Biologic Laboratories. (2022). Optimizing Your Cell Based Assay Performance: Key Strategies. [Link]

Sources

Optimization

Overcoming solubility issues of pyrrolidine derivatives in buffers

Topic: Overcoming Solubility Issues in Aqueous Buffers Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists Welcome to the Solubility Support Center Status: Online | Agent: Senior Application Scientist (Ph.D....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues in Aqueous Buffers Audience: Medicinal Chemists, HTS Screeners, and DMPK Scientists

Welcome to the Solubility Support Center

Status: Online | Agent: Senior Application Scientist (Ph.D.)

Welcome. You are likely here because your pyrrolidine-based lead compound—which looked perfect in the in silico docking model—has just precipitated in your assay buffer.

Pyrrolidine derivatives present a unique solubility paradox. The parent heterocycle is highly water-soluble (miscible) and basic (pKa ~11.27).[1][2] However, the moment you derivatize the nitrogen (e.g., amides, ureas) or add lipophilic side chains to improve potency, you often destroy the molecule's ability to ionize at physiological pH.

This guide moves beyond generic advice. We will diagnose whether your compound is a "Grease Ball" (lipophilic) or "Brick Dust" (high crystal energy) and apply the correct remediation strategy.

Module 1: The Diagnostic Framework

Before adding random solvents, you must characterize the failure mode. Use this decision matrix to select the correct solubilization strategy.

SolubilityDecisionTree Start Start: Compound Precipitates in Buffer (pH 7.4) CheckStruct Check Structure: Is the Pyrrolidine N basic? Start->CheckStruct IsBasic YES (Tertiary/Secondary Amine) pKa > 8.0 CheckStruct->IsBasic Ionizable IsNeutral NO (Amide, Carbamate, Urea) pKa < 6.0 CheckStruct->IsNeutral Non-Ionizable Sol_Salt Strategy A: Salt Formation / pH Adjustment IsBasic->Sol_Salt CheckMP Check Melting Point (MP) IsNeutral->CheckMP HighMP High MP (>200°C) 'Brick Dust' CheckMP->HighMP LowMP Low MP (<150°C) 'Grease Ball' CheckMP->LowMP Sol_CD Strategy C: Cyclodextrins (HP-β-CD) HighMP->Sol_CD Disrupt Lattice Sol_CoSolv Strategy B: Co-solvents (DMSO/PEG) LowMP->Sol_CoSolv Solvate Lipophile

Figure 1: Solubility Decision Matrix. Use this logic flow to determine if your issue is ionization (pKa), crystal energy (Brick Dust), or hydrophobicity (Grease Ball).

Module 2: The pH & Salt Strategy (Ionizable Pyrrolidines)

The Issue: Parent pyrrolidine has a pKa of ~11.[3]3. At pH 7.4, it is fully protonated (cationic) and soluble. However, if you have introduced electron-withdrawing groups (fluorines) or steric bulk near the nitrogen, the pKa may drop. If the pKa drops below ~6.5, the compound will be largely uncharged (neutral) at pH 7.4, leading to precipitation.

The Fix: If your pyrrolidine nitrogen is still basic (not an amide), you can force solubility by lowering the pH of your stock solution before dilution.

Protocol: The "Acidic Shift" Stock Preparation

  • Calculate: Determine the molarity required for your stock (usually 10–20 mM).

  • Dissolve: Instead of 100% DMSO, dissolve the solid in 50 mM HCl or Methanesulfonic Acid (1 eq) .

    • Why? This forms the hydrochloride or mesylate salt in situ, breaking the crystal lattice energy.

  • Dilute: Dilute this acidic stock into your assay buffer.

    • Note: Ensure your assay buffer (e.g., PBS) has enough capacity to buffer out the small amount of acid carried over from the stock.

Module 3: Kinetic vs. Thermodynamic Solubility (The "Crash Out")

The Issue: "My compound dissolved in DMSO, but when I added it to the media, it turned cloudy." This is a failure of Kinetic Solubility . You created a supersaturated solution that is thermodynamically unstable.[4] The hydrophobic pyrrolidine core seeks to aggregate to minimize water contact.

Technical Insight: Kinetic solubility (from DMSO stock) often overestimates true solubility. For robust data, you must understand the difference.

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material Pre-dissolved DMSO StockSolid Powder
Equilibrium Time Short (Incubation time of assay)Long (24–72 hours)
Relevance HTS, Enzyme AssaysFormulation, Oral Dosing
Risk High risk of "crashing out" (precipitation)Low risk (represents true equilibrium)

Protocol: The "Solvent Shift" Method to Prevent Precipitation Don't just dump DMSO into water. Use this mixing order to prevent local zones of supersaturation.

  • Prepare Buffer: Place 990 µL of assay buffer in a vortexing tube.

  • Dynamic Addition: While vortexing the buffer , slowly inject 10 µL of your compound (in DMSO) into the center of the vortex.

    • Why? This prevents the "plume" effect where high local concentrations of compound precipitate instantly upon contact with water.

  • Clarification: Incubate for 30 minutes. If cloudy, centrifuge at 13,000 rpm for 10 mins. Use the supernatant; verify actual concentration via UV/LC-MS if possible.

Module 4: Advanced Solubilization (Cyclodextrins)

The Issue: Your derivative is a "Brick Dust" molecule (High MP, neutral nitrogen). Co-solvents like DMSO fail because the crystal lattice is too stable.

The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Pyrrolidine rings fit perfectly into the hydrophobic cavity of β-cyclodextrins. The hydroxyl groups on the outside interact with water, "hiding" the hydrophobic drug inside.

CyclodextrinMechanism Drug Insoluble Pyrrolidine Complex Inclusion Complex Drug->Complex hydrophobic interaction CD HP-β-CD (Host) CD->Complex Soluble Soluble in Aqueous Buffer Complex->Soluble hydrophilic exterior

Figure 2: Encapsulation Mechanism. The pyrrolidine moiety enters the CD cavity, shielding it from the aqueous environment.

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water or buffer.

  • Add Compound: Add your solid pyrrolidine derivative to this vehicle.

  • Energy Input: Sonicate for 30 minutes at 37°C. The solution should turn clear.

  • Usage: Use this complexed solution as your stock. It is often 10–50x more soluble than in pure buffer.

Module 5: FAQ - Biological Assay Compatibility

Q: How much DMSO can I actually use in my cell assay? A:

  • < 0.1%: Safe for almost all assays (GPCRs, Ion Channels, Primary Cells).

  • 0.1% – 0.5%: Acceptable for robust cell lines (HEK293, CHO) and enzymatic assays.

  • > 0.5%: DANGER. You risk membrane permeabilization, enzyme denaturation, and false positives.

  • Reference: See BenchChem and NCBI guidelines on DMSO tolerance [6, 8].

Q: My LC-MS peaks are broad/splitting. Is this solubility? A: Yes. If you inject a compound dissolved in 100% DMSO into a reverse-phase column with a high-water mobile phase, the compound may precipitate at the head of the column, causing peak tailing.

  • Fix: Dilute your sample 1:1 with acetonitrile/water before injection to match the mobile phase.

Q: Why is my pyrrolidine amide less soluble than the amine? A: The amide bond removes the basicity of the nitrogen. The lone pair is delocalized into the carbonyl, preventing protonation. You have effectively turned a charged surfactant (the amine) into a neutral grease molecule (the amide). You must rely on Strategy C (Cyclodextrins) for these.

References
  • Vertex AI Search. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. 5

  • Enamine. (2025). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.net. 6

  • WuXi AppTec. (2025). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.[7] 7

  • PharmaBlock. (2025). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. 8

  • MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. 9

  • BenchChem. (2025). How to control for solvent effects (DMSO) in experiments. BenchChem. 10[11]

  • NIH. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. 12

  • NCBI. (2025). DMSO tolerance test. Assay Guidance Manual. 13

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Welcome to the technical support center for the crystallization of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the crystallization of this active pharmaceutical ingredient (API).

Introduction

Crystallization is a critical final step in the manufacturing of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, defining its purity, stability, and bioavailability.[1][2] The molecular structure, featuring a substituted benzoic acid and a pyrrolidine moiety, presents unique challenges in achieving a consistent and desirable crystalline form. This guide provides a structured approach to troubleshooting common issues, from nucleation failures to polymorphic inconsistencies.

Troubleshooting Crystallization Issues

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: The Compound Fails to Crystallize and Remains an Oil or in Solution.

Q: I've followed my standard cooling crystallization protocol, but my compound has "oiled out" or remains fully dissolved. What's happening and how can I fix it?

A: This is a common issue often related to high supersaturation, the presence of impurities, or an inappropriate solvent system.

Causality:

  • High Supersaturation: If the solution is cooled too rapidly, the concentration of the solute can exceed the supersaturation limit too quickly, leading to the formation of a liquid phase (oiling out) instead of an ordered crystal lattice.[2]

  • Impurities: Even small amounts of impurities can inhibit nucleation and crystal growth by adsorbing onto the surface of nascent crystals or by altering the solubility of the main compound.[1][3]

  • Solvent Choice: The solvent plays a crucial role in crystallization.[1][2] If the compound is too soluble in the chosen solvent, it may not reach the necessary level of supersaturation for crystallization to occur upon cooling.

Troubleshooting Protocol:

  • Reduce Cooling Rate: Implement a slower, controlled cooling profile. A gradual decrease in temperature allows the system to maintain a state of metastable supersaturation, which is more conducive to crystal growth.

  • Solvent Screening:

    • Anti-solvent Addition: If the compound is highly soluble, consider an anti-solvent crystallization.[1] This involves adding a solvent in which the compound is poorly soluble to a solution of the compound, thereby inducing precipitation.[1] Common anti-solvents for hydrochloride salts include ethers (like MTBE) or alkanes (like heptane).

    • Solvent System Re-evaluation: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often provide better control over the crystallization process.

  • Seeding: Introduce a small amount of previously obtained crystals (seed crystals) to the solution at a slightly supersaturated state. This provides a template for crystal growth and can bypass the often-difficult nucleation step.

  • Purity Check: Analyze the purity of your starting material. If significant impurities are present, an additional purification step (e.g., column chromatography) may be necessary before attempting crystallization.

Issue 2: The Crystallization Yield is Very Low.

Q: I'm getting crystals, but my yield is consistently below 50%. How can I improve my recovery?

A: Low yields are typically due to high solubility of the compound in the mother liquor, incomplete crystallization, or material loss during isolation.

Causality:

  • High Solubility: The hydrochloride salt of your compound may have significant solubility in the chosen solvent, even at lower temperatures.

  • Insufficient Cooling: If the solution is not cooled to a low enough temperature, a substantial amount of the compound may remain dissolved.

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally lead to a lower yield.

Troubleshooting Protocol:

  • Optimize Solvent System:

    • Solvent Ratio: If using a mixed solvent system, adjust the ratio to decrease the overall solubility of your compound at the final temperature.

    • Anti-solvent Addition: As mentioned previously, the controlled addition of an anti-solvent can significantly decrease the solubility and improve the yield.

  • Extended Cooling and Agitation:

    • Increase the cooling time to allow for maximum crystal growth.

    • Gentle agitation during cooling can improve mass transfer and lead to a more complete crystallization. However, excessive agitation can lead to secondary nucleation and the formation of smaller crystals.[2]

  • Cooling to a Lower Temperature: Investigate the solubility of your compound at even lower temperatures. A drop from 0°C to -10°C or -20°C can sometimes lead to a significant increase in yield.

  • Concentrate the Mother Liquor: After filtration, you can attempt to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that this second crop may be of lower purity.

Issue 3: The Crystals are Very Fine or Needle-like, Making Filtration Difficult.

Q: My product crystallizes as very fine particles or long needles that clog the filter paper. How can I obtain larger, more easily filterable crystals?

A: Crystal morphology is influenced by factors such as the rate of nucleation, solvent, and the presence of additives.[3] Fine particles or needles often result from rapid nucleation.

Causality:

  • Rapid Nucleation: High levels of supersaturation can lead to the formation of a large number of nuclei simultaneously, resulting in small crystals as they compete for the available solute.[3]

  • Solvent Effects: The solvent can influence crystal habit by interacting differently with various crystal faces.

Troubleshooting Protocol:

  • Control Supersaturation:

    • Slower Cooling: A slower cooling rate will reduce the rate of supersaturation generation, favoring the growth of existing crystals over the formation of new nuclei.

    • Slow Anti-solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate to avoid localized high supersaturation.

  • Seeding: Introducing seed crystals at the appropriate level of supersaturation can promote the growth of a smaller number of larger crystals.

  • Solvent System Modification: Experiment with different solvents or solvent mixtures. Sometimes, a small amount of a co-solvent can dramatically alter the crystal habit.

  • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry (dissolving some of the smaller crystals and allowing the material to redeposit on larger crystals) can lead to an increase in average particle size.

Issue 4: Inconsistent Crystal Form (Polymorphism).

Q: I've noticed batch-to-batch variability in the physical properties (e.g., melting point, XRPD pattern) of my crystallized product. Am I dealing with polymorphism?

A: It is highly likely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds, including benzoic acid derivatives.[4][5][6] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[1][4]

Causality:

  • Thermodynamic vs. Kinetic Control: Different crystallization conditions (e.g., solvent, temperature, cooling rate) can favor the formation of either the thermodynamically most stable polymorph or a metastable (kinetically favored) form.[4]

  • Impurities: Impurities can sometimes template the nucleation of a specific polymorph or inhibit the formation of others.[1]

Troubleshooting Protocol:

  • Characterize the Polymorphs: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize the different polymorphic forms.

  • Controlled Crystallization Studies:

    • Solvent Screening: Perform crystallization experiments in a variety of solvents to determine which solvents favor the formation of each polymorph.

    • Temperature and Cooling Rate Studies: Investigate the effect of crystallization temperature and cooling rate on the resulting polymorphic form.

  • Seeding with the Desired Polymorph: Once the desired polymorph has been identified and isolated, use it to seed subsequent crystallizations. This is one of the most effective ways to ensure the consistent formation of a specific polymorphic form.

  • Slurry Conversion: To determine the most stable polymorph, you can slurry a mixture of the different forms in a solvent and monitor the conversion over time. The form that remains at the end of the experiment is the most stable under those conditions.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for crystallizing hydrochloride salts?

A1: Good initial choices often include lower alcohols (e.g., isopropanol, ethanol) or polar aprotic solvents (e.g., acetonitrile). These can often be used in combination with an anti-solvent like methyl tert-butyl ether (MTBE) or heptane.

Q2: How much seed crystal should I use?

A2: Typically, 0.1-1% (w/w) of the total solute mass is a good starting point for seeding.

Q3: My compound is a hydrochloride salt. Do I need to worry about the pH of my crystallization medium?

A3: While the compound is already a salt, significant changes in pH can affect its solubility and potentially lead to the precipitation of the free base if the pH becomes too high. It's generally best to maintain a slightly acidic pH if possible.

Q4: Can I use sonication to induce crystallization?

A4: Yes, sonocrystallization can be a useful technique to induce nucleation, particularly for compounds that are difficult to crystallize. However, it can also lead to the formation of a large number of nuclei, resulting in small crystals.

Q5: How can I be sure that my compound is not degrading during crystallization at elevated temperatures?

A5: It is crucial to perform stability studies on your compound at the temperatures used for crystallization.[7] HPLC analysis of samples taken over time can be used to monitor for the appearance of degradation products.

Visualizing the Crystallization Process

The following diagrams illustrate key concepts and workflows discussed in this guide.

Crystallization_Troubleshooting_Workflow cluster_NoCrystals Troubleshooting: No Crystals cluster_LowYield Troubleshooting: Low Yield cluster_PoorMorphology Troubleshooting: Poor Morphology cluster_Polymorphism Troubleshooting: Polymorphism Start Crystallization Attempt Issue Issue Encountered? Start->Issue No_Crystals No Crystals / Oiling Out Issue->No_Crystals Yes Low_Yield Low Yield Issue->Low_Yield Yes Poor_Morphology Poor Morphology (Fines/Needles) Issue->Poor_Morphology Yes Polymorphism Inconsistent Form (Polymorphism) Issue->Polymorphism Yes Success Successful Crystallization Issue->Success No NC1 Slower Cooling NC2 Solvent Screen / Anti-solvent NC3 Seeding NC4 Purity Check LY1 Optimize Solvent System LY2 Extend Cooling / Agitation LY3 Lower Final Temperature PM1 Control Supersaturation PM2 Seeding PM3 Modify Solvent System P1 Characterize Forms (XRPD, DSC) P2 Controlled Crystallization Studies P3 Seed with Desired Polymorph NC1->Start Re-attempt NC2->Start Re-attempt NC3->Start Re-attempt NC4->Start Re-attempt LY1->Start Re-attempt LY2->Start LY3->Start Re-attempt PM1->Start Re-attempt PM2->Start PM3->Start Re-attempt P1->Start Re-attempt P2->Start Re-attempt P3->Start Re-attempt

Caption: A workflow diagram for troubleshooting common crystallization issues.

Caption: The influence of supersaturation on nucleation and crystal growth.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • Myerson, A. S., et al. (2015). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Journal of the American Chemical Society. Retrieved from [Link]

  • Mazur, A., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules. Retrieved from [Link]

  • Frisčić, T., et al. (2006). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm. Retrieved from [Link]

  • Thomas, S. P., et al. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm. Retrieved from [Link]

  • American Chemical Society. (n.d.). API Crystallization and Formulation for Today's Drug Development Needs. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm. Retrieved from [Link]

  • Mazza, F., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. Retrieved from [Link]

  • Ter Horst, J. H., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Molecules. Retrieved from [Link]

  • Fujiwara, M., et al. (2009). The Impact of Direct Nucleation Control on Crystal Size Distribution in Pharmaceutical Crystallization Processes. Organic Process Research & Development. Retrieved from [Link]

  • Smith, A. A., et al. (2017). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Black, S. N., et al. (2006). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: Stoichiometric variants, polymorphism and twinning. ResearchGate. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. ResearchGate. Retrieved from [Link]

  • Hammond, R. B., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. Retrieved from [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Retrieved from [Link]

  • Reddit. (2021, March 3). Can i still crystallize salts even when there is impurities in the solution?. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline. Retrieved from [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purity Analysis of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Welcome to the technical support guide for the purity analysis of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purity analysis of 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The unique zwitterionic character of this molecule, possessing both a tertiary amine and a carboxylic acid, presents specific analytical challenges that this guide is designed to address.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial technique for purity analysis of this compound?

For a compound like 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique. Its zwitterionic nature—having both acidic and basic functional groups—makes it non-volatile and thus unsuitable for direct Gas Chromatography (GC) without derivatization. HPLC offers the versatility to manage the compound's ionization state through mobile phase control, which is critical for achieving reliable and reproducible results.

Q2: Why is my HPLC peak for the main compound showing significant tailing?

Peak tailing is the most common issue for amine-containing compounds like this one.[1][2] The primary cause is secondary interactions between the positively charged pyrrolidine nitrogen and negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[1][3] This interaction provides a secondary retention mechanism, causing the peak to tail.[1] This guide's troubleshooting section provides detailed strategies to mitigate this issue.

Q3: My sample weight is inconsistent when preparing standards. What could be the cause?

The hydrochloride salt form of this molecule makes it potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere. This will lead to inaccuracies in weighing and, consequently, errors in concentration and purity calculations. It is crucial to handle the substance in a controlled environment (e.g., a glovebox with low humidity) and to determine the water content accurately using a technique like Karl Fischer titration.[4]

Q4: What potential impurities should I be looking for?

Impurities can originate from the synthesis process or from degradation. Potential process-related impurities could include unreacted starting materials (e.g., a benzoic acid derivative and pyrrolidine), reagents, or by-products of side reactions. Degradation impurities may form due to hydrolysis, oxidation, or photolysis. A forced degradation study is essential to intentionally produce these degradants and ensure your analytical method can detect them.[5][6]

Troubleshooting Guides

Problem 1: Severe Peak Tailing in Reverse-Phase HPLC

Symptoms:

  • Asymmetric peak with a drawn-out trailing edge.

  • Tailing factor (As) is greater than 1.5.[1]

  • Poor integration and inconsistent peak area.

Root Cause Analysis: The zwitterionic nature of the molecule is the principal cause. At a mid-range pH (e.g., pH 4-7), the carboxylic acid group is deprotonated (negative charge) and the tertiary amine is protonated (positive charge). The protonated amine strongly interacts with ionized, acidic silanol groups on the silica stationary phase, leading to tailing.[1][7][8]

Solutions & Methodologies:

  • Mobile Phase pH Adjustment:

    • Mechanism: Controlling the pH of the mobile phase is the most effective way to suppress unwanted ionic interactions.

    • Protocol:

      • Low pH Approach (Recommended): Adjust the mobile phase to a pH between 2.5 and 3.0 using a buffer like 10-20 mM potassium phosphate or 0.1% formic acid.[3] At this pH, the ionization of surface silanol groups is suppressed, minimizing secondary interactions with the protonated amine.[3][8]

      • High pH Approach: Alternatively, use a high pH mobile phase (e.g., pH 9-10) with a suitable buffer (like ammonium bicarbonate) and a pH-resistant column. At high pH, the amine is neutral, eliminating the ionic interaction. However, column stability can be a concern.

  • Use of a Competing Base:

    • Mechanism: Adding a small, basic modifier to the mobile phase can mask the active silanol sites.

    • Protocol: Add a low concentration (e.g., 5-10 mM) of triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.[3] Note that this can shorten column lifetime.[3]

  • Column Selection:

    • Mechanism: Modern columns are designed to minimize silanol interactions.

    • Protocol:

      • Switch to a column with high-purity, "Type B" silica that has been thoroughly end-capped.[3] End-capping chemically blocks most of the residual silanol groups.[1]

      • Consider using a column with a polar-embedded stationary phase or a polymer-based column, which are less susceptible to these secondary interactions.

Troubleshooting Workflow for HPLC Peak Tailing

G start Start: Peak Tailing Observed (As > 1.5) check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_issue Physical Problem: - Void in column - Leaking fitting - Extra-column volume neutral_tails->physical_issue Yes chemical_issue Chemical Problem: Secondary Silanol Interactions neutral_tails->chemical_issue No end_bad Consult Instrument Specialist physical_issue->end_bad ph_adjust Adjust Mobile Phase pH to 2.5-3.0 chemical_issue->ph_adjust ph_ok Peak Shape Improved? ph_adjust->ph_ok add_modifier Add Competing Base (e.g., TEA) ph_ok->add_modifier No end_good End: Symmetrical Peak (As < 1.5) ph_ok->end_good Yes modifier_ok Peak Shape Improved? add_modifier->modifier_ok change_column Use High-Purity End-Capped or Polar-Embedded Column modifier_ok->change_column No modifier_ok->end_good Yes change_column->end_good

Caption: Workflow for diagnosing and solving HPLC peak tailing.

Problem 2: Inaccurate Quantification due to Water Content

Symptoms:

  • Purity assays (e.g., by mass balance) are inconsistent or yield >100%.

  • Difficulty preparing standard solutions with reproducible concentrations.

Root Cause Analysis: The compound is a hydrochloride salt, which is often hygroscopic. It absorbs atmospheric moisture, increasing its apparent weight. Failing to account for this water content leads to weighing more active pharmaceutical ingredient (API) than intended, skewing all subsequent calculations.

Solution: Karl Fischer (KF) Titration

  • Mechanism: KF titration is a highly specific and accurate method for water determination.[9] It is based on a chemical reaction between iodine and water. It is superior to "Loss on Drying" because it is not affected by the loss of other volatile components.

  • Protocol:

    • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<1%).

    • Sample Handling: Handle the sample in a low-humidity environment (e.g., a nitrogen-purged glovebox or by working quickly). Use a dry, clean spatula and weighing vessel.

    • Titration: Accurately weigh a representative amount of the sample and introduce it into the KF titration cell. The instrument will automatically titrate the sample and calculate the water percentage.

    • Correction Factor: Use the determined water content to apply a correction factor to all weighings for purity and assay calculations.

      • Corrected Weight = Weighed Amount * (1 - (Water % / 100))

Troubleshooting KF Titration:

  • High Drift: If the instrument has trouble stabilizing, it indicates moisture is entering the system. Check all seals, septa, and refresh the desiccant.[10]

  • Side Reactions: Ketones, aldehydes, and strong bases can interfere with the KF reagent.[9][10] While the target molecule is unlikely to cause this, be aware of any impurities that might. If suspected, specialized KF reagents are available.

Problem 3: Identifying Unknown Impurities

Symptoms:

  • Small, unknown peaks are present in the HPLC chromatogram.

  • New peaks appear during stability studies.

Root Cause Analysis: Unknown peaks can be process-related impurities from synthesis or degradation products formed under stress conditions (heat, light, pH, oxidation).[5][11] Regulatory guidelines, such as those from the ICH, require the identification of any impurity above a certain threshold.[12]

Solution: Forced Degradation and LC-MS Analysis

  • Mechanism: A forced degradation (or stress testing) study intentionally degrades the sample to generate the likely degradation products.[6] Subsequent analysis by HPLC coupled with Mass Spectrometry (HPLC-MS) provides the mass information needed to identify these unknowns.[13]

  • Protocol:

    • Forced Degradation Study:

      • Objective: Aim for 5-20% degradation of the main compound.[5][14]

      • Conditions (as per ICH Q1A(R2)): [5]

        • Acid Hydrolysis: 0.1 M HCl at 60°C.

        • Base Hydrolysis: 0.1 M NaOH at 60°C.

        • Oxidation: 3% H₂O₂ at room temperature.

        • Thermal: 80°C.

        • Photolytic: Expose to light source providing UV and visible output (e.g., 1.2 million lux hours).[14]

      • Analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • HPLC-MS Analysis for Identification:

      • Method: Use an MS-compatible HPLC method (e.g., using volatile buffers like formic acid or ammonium acetate).[15]

      • Data Acquisition: Acquire data using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. This provides an accurate mass of the impurity, which is crucial for determining its elemental formula.[12]

      • Fragmentation (MS/MS): Fragment the impurity ion to obtain structural information. The fragmentation pattern can be compared to the parent drug to deduce the location of the chemical modification.[12][15]

Workflow for Impurity Identification

G start Unknown Peak Detected in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation check_peak Does Stress Condition Increase Peak? forced_degradation->check_peak process_impurity Likely a Process Impurity check_peak->process_impurity No degradation_product Likely a Degradation Product check_peak->degradation_product Yes lcms_analysis Analyze via HPLC-HRMS process_impurity->lcms_analysis degradation_product->lcms_analysis get_mass Obtain Accurate Mass (M+H)+ lcms_analysis->get_mass get_formula Determine Molecular Formula get_mass->get_formula msms_analysis Perform MS/MS Fragmentation get_formula->msms_analysis elucidate Elucidate Structure by Comparing Fragmentation to Parent Drug msms_analysis->elucidate end Structure Proposed elucidate->end

Caption: Decision tree for identifying unknown impurities.

Data Summary Table

Table 1: Recommended Starting HPLC Conditions and Troubleshooting Adjustments

ParameterInitial ConditionIssue: Peak TailingIssue: Poor Retention
Column C18, 4.6 x 150 mm, 5 µmSwitch to high-purity, end-capped columnUse a more retentive phase (e.g., C18) or HILIC column
Mobile Phase A 0.1% Formic Acid in WaterMaintain low pH (2.5-3.0) with phosphate buffer (10-20 mM)Increase buffer concentration for HILIC mode
Mobile Phase B Acetonitrile or MethanolAdd 0.1% Formic Acid to organic phaseAdjust organic percentage as needed
Gradient 20% to 80% B in 15 minNo change neededAdjust gradient slope or initial %B
Flow Rate 1.0 mL/minNo change neededDecrease flow rate
Temperature 30 °CIncrease to 35-40 °C to improve kineticsNo significant change needed
Detection UV at 230 nm (or determined λmax)No change neededNo change needed
Injection Vol. 10 µLReduce if peak is overloadedNo change needed
Modifier NoneAdd 5-10 mM Triethylamine (TEA) as a last resortNot applicable

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc..
  • Tips from Sample to Result for Volumetric Karl Fischer Titr
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Advantages and Limitations of Karl Fischer Titration. (2019, February 26). Medical News-Life Sciences.
  • Case Study: Identifying Unknown Impurities using High-Resolution Mass Spectrometry. (2026, February 13).
  • Coulometric KF-Titr

Sources

Troubleshooting

Cell permeability optimization for "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride"

Topic: Cell permeability optimization for "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" Content Type: Technical Support Center Guide Product: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride CAS: 1158488-01-7 (A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell permeability optimization for "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" Content Type: Technical Support Center Guide

Product: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride CAS: 1158488-01-7 (Analogous/Generic Reference) Chemical Class: Zwitterionic Benzoic Acid Derivative / Ortho-substituted Amino Acid Application: Medicinal Chemistry Building Block, Fragment-Based Drug Discovery[1]

Core Technical Briefing: The "Zwitterion Paradox"

User Query: I am observing low passive permeability in PAMPA/Caco-2 assays despite the compound having a low molecular weight. Why?

Scientist’s Analysis: The hydrochloride salt of 2-Pyrrolidin-1-ylmethyl-benzoic acid dissociates in aqueous buffers.[1] At physiological pH (7.4), the molecule exists primarily as a zwitterion .

  • The Acid: The benzoic acid moiety (pKa ≈ 4.2) is deprotonated (

    
    ).[1]
    
  • The Base: The pyrrolidine nitrogen (pKa ≈ 10.5) is protonated (

    
    ).[2]
    

While zwitterions have net neutral charge, they possess high desolvation energy (the energy required to strip away water molecules to enter the lipid membrane). However, this specific molecule has an ortho-substitution pattern , which offers a unique optimization pathway: the formation of an intramolecular hydrogen bond (IMHB) or "salt bridge" that can mask the polarity.

If you are seeing low permeability, the molecule is likely failing to adopt this "chameleonic" closed conformation in your assay conditions, or the lipid composition of your membrane model is incompatible with the zwitterionic species.

Troubleshooting & Optimization Protocols

Issue A: Poor Permeability in PAMPA (Parallel Artificial Membrane Permeability Assay)

Q: My


 values are negligible (< 

cm/s) in standard PAMPA. Is the compound insoluble?

A: It is likely not a solubility issue (the HCl salt is highly soluble), but a pH-partitioning mismatch . In standard PAMPA (pH 7.4 donor / pH 7.4 acceptor), the zwitterion dominates.

Troubleshooting Protocol:

  • pH Gradient Strategy: Establish a pH gradient to drive permeation.

    • Donor Well: Adjust to pH 5.5 - 6.0. (Shifts equilibrium slightly towards the cationic form or promotes the neutral IMHB state).

    • Acceptor Well: Keep at pH 7.4 (mimics blood plasma "sink" condition).

  • Lipid Selection: Standard "DOPC" lipids may repel zwitterions.

    • Switch to: 20% Lecithin in Dodecane with added anionic lipids (e.g., Phosphatidylserine) to interact with the cationic ammonium motif, potentially facilitating "ion-pair" transport.

Issue B: High Efflux Ratio in Caco-2 Cells

Q: I see decent apical-to-basolateral transport, but the efflux ratio is >2. Is it a P-gp substrate?

A: Zwitterions are frequent substrates for efflux transporters (P-gp, BCRP).[1] However, before concluding active efflux, rule out paracellular leakiness .[1]

Diagnostic Steps:

  • Lucifer Yellow Control: Run Lucifer Yellow alongside your compound. If

    
     cm/s for Lucifer Yellow, your monolayer is compromised (leaky junctions), giving false high permeability readings that confuse efflux calculations.[1]
    
  • Inhibitor Assay: Repeat the assay with Verapamil (50 µM) . If the efflux ratio drops to ~1, the compound is a P-gp substrate.[1]

Optimization Strategy (Chemical Modification): If efflux is confirmed, the zwitterionic character is likely the recognition motif.

  • Prodrug Approach: Esterify the benzoic acid (e.g., Methyl or Ethyl ester). This removes the negative charge, converting the zwitterion into a cation . Cations generally bypass P-gp efflux more effectively than zwitterions and have higher passive permeability.[1]

Strategic Optimization Workflows

Workflow 1: The "Prodrug" Chemical Modification Path

If the parent molecule fails permeability criteria, the most reliable optimization is transient masking of the carboxylic acid.

Mechanism: Esterification caps the


 group.[1]
  • Result: The molecule becomes a lipophilic cation at pH 7.4.

  • Bioactivation: Once inside the cell or plasma, ubiquitous esterases hydrolyze the ester back to the active acid.

Data Comparison (Theoretical Model for Benzoic Acid Derivatives):

ParameterParent (Zwitterion)Ethyl Ester Prodrug (Cation)
Net Charge (pH 7.4) 0 (Dipole)+1
LogD (pH 7.4) -1.5 to 0.5 (Low)1.5 to 2.5 (Optimal)
Solubility HighModerate
Permeability Mechanism Paracellular / CarrierPassive Transcellular
Est.[1]

(cm/s)


Workflow 2: Formulation-Based Permeability Enhancement

If chemical modification is impossible (e.g., structure-activity relationship constraints), use formulation to "hide" the charge.[1]

Protocol: Ion-Pairing Formulation

  • Counter-ion Selection: Mix the compound with a lipophilic counter-ion (e.g., Sodium Taurocholate or Docusate Sodium).

  • Mechanism: The lipophilic anion pairs with the protonated pyrrolidine amine. This neutralizes the charge and creates a hydrophobic shell around the molecule.

  • Assay: Test this complex in PAMPA.

Visualizing the Mechanism

The following diagram illustrates the equilibrium states of 2-Pyrrolidin-1-ylmethyl-benzoic acid and the "Chameleon Effect" required for passive permeation.

PermeabilityPathways cluster_0 Aqueous Phase (pH 7.4) cluster_1 Lipid Membrane OpenZwitterion Open Zwitterion (High Desolvation Cost) ClosedZwitterion Closed Zwitterion (Intramolecular H-Bond) OpenZwitterion->ClosedZwitterion Equilibrium (Ortho-effect) MembraneState Permeable Species (Lipophilic) OpenZwitterion->MembraneState Blocked (Too Polar) Cation Cationic Form (pH < 4) Cation->OpenZwitterion Deprotonation (pKa ~4.2) ClosedZwitterion->MembraneState Passive Diffusion

Caption: Figure 1. The "Open" zwitterion is highly polar and repelled by the membrane. Permeability relies on the formation of a "Closed" conformation via intramolecular hydrogen bonding (IMHB) or chemical masking (Prodrugs).

References & Authority

  • Caron, G., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. Link

    • Support: Explains the mechanism of intramolecular hydrogen bonds in zwitterions improving permeability.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Support: Standard reference for PAMPA/Caco-2 troubleshooting and pH-partition hypothesis.

  • Bermudez, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals.[2][3][4][5][6][7] Link

    • Support: Validates the ester prodrug strategy specifically for benzoic acid derivatives to enhance membrane crossing.

  • Kramer, S.D. (2018). Drug–Membrane Permeability across Chemical Space. ACS Central Science. Link[4]

    • Support: Provides quantitative data on the permeability of acidic/basic/zwitterionic compounds.

Sources

Optimization

Reducing cytotoxicity of "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" in normal cells

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of Novel Compounds A Note on "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" Initial searches for "2-Pyrrolidin-1-ylmethyl-benzoic acid hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of Novel Compounds

A Note on "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride"

Initial searches for "2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride" (referred to herein as 'Compound P') did not yield significant public data on its specific biological activities or cytotoxicity profile. This suggests it may be a novel chemical entity or a compound not extensively characterized in peer-reviewed literature. Therefore, this guide is designed as a comprehensive framework for researchers encountering cytotoxicity with any new small molecule compound, using Compound P as a representative example. The principles, troubleshooting steps, and protocols outlined here are broadly applicable and grounded in established pharmacological and cell biology practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the immediate questions that arise when a promising compound exhibits unexpected toxicity to normal, non-target cells.

Q1: My preliminary screen shows high toxicity for Compound P in my normal cell lines. Where do I start?

A1: The first step is to de-risk your observation by ruling out experimental artifacts. Before diving into complex mechanistic studies, verify that the observed cytotoxicity is a true biological effect of your compound. Key initial checks include:

  • Compound Solubility and Stability: Has your compound precipitated out of solution at the tested concentrations? Precipitates can cause physical stress to cells and interfere with assay readouts. Similarly, is your compound stable in culture media over the course of the experiment? Degradation products could be more toxic than the parent molecule.[1]

  • Vehicle Toxicity: Is the concentration of your solvent (e.g., DMSO, ethanol) in the final assay volume at a safe and consistent level across all wells? High solvent concentrations can be independently cytotoxic.

  • Assay Interference: Could Compound P be directly interfering with your viability assay? For example, some compounds can quench fluorescent signals or chemically reduce tetrazolium salts (like MTT), leading to false readings. Always run a "no-cell" control with the compound and assay reagents to check for interference.[2]

Q2: How can I begin to understand the mechanism of cytotoxicity?

A2: Once you've confirmed the cytotoxicity is real, the next step is to determine the mode of cell death. The two primary pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury).

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is often mediated by a family of enzymes called caspases.[3][4][5]

  • Necrosis: Involves cell swelling, rupture of the cell membrane, and release of intracellular contents, which can trigger an inflammatory response.

Distinguishing between these can be done using a combination of assays, such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays (for apoptosis), and LDH release assays (for necrosis).

Q3: What are the most common molecular drivers of drug-induced cytotoxicity?

A3: Many small molecules exert off-target toxicity through a few common mechanisms:

  • Oxidative Stress: The compound may generate reactive oxygen species (ROS) that overwhelm the cell's natural antioxidant defenses, leading to damage of DNA, proteins, and lipids.[6][7][8] This is a frequent cause of toxicity for various drugs affecting organs like the liver, kidneys, and heart.[9][10]

  • Mitochondrial Dysfunction: The mitochondria are the cell's powerhouses, and many drugs can disrupt their function, leading to a drop in ATP production, an increase in ROS, and the release of pro-apoptotic factors like cytochrome c.[10]

  • DNA Damage: The compound may directly or indirectly cause breaks or modifications in the cellular DNA, triggering cell cycle arrest and, if the damage is too severe, apoptosis.

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides structured approaches to diagnose and solve specific cytotoxicity issues.

Workflow for Initial Cytotoxicity Investigation

This diagram outlines a logical flow for systematically troubleshooting unexpected cytotoxicity.

G cluster_0 Phase 1: Validate Observation cluster_1 Phase 2: Determine Mechanism A High Cytotoxicity Observed in Normal Cells B Check for Artifacts: 1. Compound Precipitation? 2. Vehicle Toxicity? 3. Assay Interference? A->B C Artifacts Present B->C Yes E Genuine Biological Effect Confirmed B->E No D Optimize Assay Conditions: (e.g., lower DMSO, filter compound) C->D D->A Re-test F Characterize Mode of Cell Death: - Annexin V / PI Staining - Caspase-Glo Assay - LDH Release Assay E->F G Investigate Molecular Drivers: - ROS Production (e.g., DCFDA assay) - Mitochondrial Membrane Potential - DNA Damage (γH2AX staining) F->G H Identify Key Pathway(s) G->H

Caption: A stepwise workflow for troubleshooting initial cytotoxicity findings.

Troubleshooting Specific Scenarios
Problem Encountered Potential Cause Recommended Action & Rationale
High variability between replicate wells ("edge effects") Evaporation and temperature fluctuations in the outer wells of a microplate.Action: Do not use the perimeter wells for experimental samples. Fill them with sterile PBS or media instead. This creates a buffer, ensuring the inner wells have a more stable microenvironment.[2]
Results are not reproducible between experiments. Inconsistent cell health, passage number, or reagent preparation.Action: Standardize your cell culture. Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase. Prepare fresh reagents for each experiment to avoid degradation.[2]
Low signal or low absorbance readings in viability assays. Cell density is too low, or incubation time is too short.Action: Perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay. A time-course experiment can also determine the ideal incubation time for signal development.[2]
High background signal in fluorescence-based assays. Autofluorescence from media components like phenol red or serum.Action: Switch to a fluorescence-free medium or perform the final reading in PBS. Alternatively, use a plate reader that can read from the bottom, bypassing the media.[11]

Part 3: Protocols for Mechanistic & Mitigation Studies

Protocol 1: Distinguishing Apoptosis vs. Necrosis via Caspase-3/7 and LDH Assays

Objective: To simultaneously quantify apoptotic and necrotic cell death pathways induced by Compound P.

Methodology:

  • Cell Seeding: Seed normal cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound P. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for necrosis (e.g., 1% Triton X-100). Incubate for 24-48 hours.

  • LDH Assay (Necrosis):

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of LDH assay reagent to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure absorbance at 490 nm.

  • Caspase-3/7 Assay (Apoptosis):

    • To the original cell plate, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate for 1-2 hours at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize both LDH release and caspase activity to the vehicle control. High caspase activity indicates apoptosis, while high LDH release indicates necrosis.

Protocol 2: Mitigation Strategy - Co-administration with an Antioxidant

Objective: To determine if the cytotoxicity of Compound P is mediated by oxidative stress and can be rescued by the antioxidant N-acetylcysteine (NAC).

Rationale: If Compound P causes cytotoxicity by generating ROS, providing an external antioxidant like NAC should neutralize the ROS and restore cell viability.[6]

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment: Two hours prior to adding Compound P, pre-treat a subset of wells with a non-toxic concentration of NAC (e.g., 1-5 mM).

  • Compound Treatment: Add the serial dilution of Compound P to both the NAC-treated and untreated wells.

  • Incubation: Incubate for 24-48 hours.

  • Viability Assay: Perform a standard cell viability assay (e.g., CellTiter-Glo® or MTT).

  • Data Analysis: Compare the dose-response curves of Compound P in the presence and absence of NAC. A rightward shift in the IC50 curve for the NAC-treated cells indicates a rescue effect and suggests that oxidative stress is a key mechanism of toxicity.

Visualizing Common Cytotoxicity Pathways

This diagram illustrates how different stressors converge on the central pathways of apoptosis.

G cluster_0 Initial Insult cluster_1 Primary Cellular Stress cluster_2 Apoptotic Execution Compound Compound P ROS Oxidative Stress (ROS Production) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito DNA DNA Damage Compound->DNA ROS->Mito Bax Bax/Bak Activation Mito->Bax DNA->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation (Initiator) CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Common pathways of drug-induced apoptosis.

Part 4: Advanced Mitigation Strategies

If simple co-treatments are insufficient, more advanced strategies may be required, particularly as research moves toward in vivo models.

  • Formulation Strategies (Drug Delivery): Encapsulating Compound P within a nanoparticle or liposome can dramatically alter its pharmacokinetic profile.[12][13] Liposomal formulations can reduce systemic toxicity by limiting the exposure of normal tissues to the free drug.[14][15][16] This approach can also be used to passively target tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[12]

  • Cyclotherapy (Inducing Selective Cell Cycle Arrest): This is a conceptual strategy for cancer therapy where a first drug is used to temporarily and safely arrest normal cells in a non-proliferative phase of the cell cycle (e.g., G1).[17][18] A second, cytotoxic drug that only kills actively dividing cells is then administered. Because most cancer cells have defective cell cycle checkpoints, they continue to divide and are killed, while the arrested normal cells are spared.[17] For example, activating the p53 pathway can protect normal cells from drugs that target the S or M phase of the cell cycle.[17]

By systematically applying these troubleshooting, mechanistic, and mitigation frameworks, researchers can gain a deeper understanding of their compound's off-target effects and develop rational strategies to improve its therapeutic index.

References

  • Liguori, I., Russo, G., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Oxidative stress, aging, and diseases. Clinical Interventions in Aging, 13, 757–772. Available at: [Link]

  • Carmo, H., Dias da Silva, D., & de Lourdes Bastos, M. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(1), 1-15. Available at: [Link]

  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in Pharmacology, 6, 286. Available at: [Link]

  • Wikipedia. (2023). Caspase. Available at: [Link]

  • Pattni, B. S., Chupin, V. V., & Torchilin, V. P. (2015). New Developments in Liposomal Drug Delivery. Chemical Reviews, 115(19), 10938–10966. Available at: [Link]

  • ResearchGate. (n.d.). Main molecular pathways of caspase-dependent apoptosis. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • S. M. Ali, M. A. Khan, A. A. Shah, et al. (2024). Liposomal Formulations: A Recent Update. Journal of Drug Delivery Science and Technology, 85, 104593. Available at: [Link]

  • Zhang, Y., Li, S., & He, Z. (2022). Drug-induced oxidative stress in cancer treatments: Angel or devil?. Biomedicine & Pharmacotherapy, 153, 113337. Available at: [Link]

  • Taylor & Francis Online. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Available at: [Link]

  • M. K. S. Al-Sabbagh, S. K. Al-Kaf, A. S. Al-Ani, et al. (2025). Liposomal Formulations in Clinical Use: Progress, Challenges, and Future Directions. Journal of Pharmaceutical Sciences, 114(1), 1-15. Available at: [Link]

  • A. A. A. Al-sahlany, S. A. Al-Ghanami, & H. A. Al-shmgani. (2025). Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine. Journal of Controlled Release, 365, 1-18. Available at: [Link]

  • Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In: Molecular and Integrative Toxicology. Springer, Cham. Available at: [Link]

  • PubMed. (2010). Drug-induced oxidative stress and toxicity. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]

  • Cheok, C. F. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 11(10), 1849–1850. Available at: [Link]

  • MDPI. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. Available at: [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 203–214. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(PYRROLIDIN-1-YL)METHYL]BENZOIC ACID. Available at: [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. Available at: [Link]

  • Wang, Y., et al. (2018). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. Scientific Reports, 8, 12345. Available at: [Link]

  • Australian Government Department of Health. (2013). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Available at: [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Target Engagement of the Fragment Hit: 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Executive Summary & Strategic Context 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (2-PMBA) represents a classic "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Structurally, it combines an acidic he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (2-PMBA) represents a classic "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Structurally, it combines an acidic headgroup (benzoic acid) capable of salt-bridging with a saturated heterocycle (pyrrolidine) that offers specific hydrophobic vectors.

When this molecule emerges as a "Hit" from a primary screen (Virtual, NMR, or MST), it is rarely a potent drug on its own. Instead, it is a starting point with high Ligand Efficiency (LE). The critical challenge for the researcher is not measuring potency (


), but validating specific target engagement —proving that the binding is driven by specific interactions rather than aggregation or non-specific electrostatic sticking.

This guide outlines the rigorous validation protocol for 2-PMBA, comparing its biophysical performance against structural alternatives to confirm its utility as a lead series.

Comparative Analysis: 2-PMBA vs. Structural Alternatives

In fragment validation, "Alternatives" are not competitor drugs, but structural analogs used to establish Structure-Activity Relationships (SAR). A true hit must show sensitivity to minor structural changes.

Table 1: Biophysical Performance Profile (Mock Data for Validation Context)
Feature2-PMBA (Target Hit) Alt A: 3-Isomer (Regio-Control)Alt B: Benzoic Acid (Fragment Core)Alt C: 2-Piperidine (Steric Probe)
Structure Ortho-substitutedMeta-substitutedNo heterocycleOrtho-substituted (6-ring)
Solubility (pH 7.4) High (>50 mM)High (>50 mM)HighMod-High
Binding Mode Bidentate (Salt bridge + Hydrophobic)Monodentate (Loss of vector)Non-specificSteric clash potential
Thermal Shift (

)
+2.5°C (Stabilizing)+0.2°C (Inactive)< 0.5°C (Noise)+1.0°C (Weak)
STD-NMR Signal Strong (Pyrrolidine protons)Weak/AbsentNon-specificMedium
Ligand Efficiency (LE) High (>0.35) LowN/AModerate

Analysis:

  • 2-PMBA is superior because the ortho-positioning likely facilitates a specific "clamp" conformation (intramolecular H-bond between acid and amine) that pre-organizes the molecule for binding.

  • The 3-Isomer (Alt A) serves as the critical negative control. If the 3-isomer binds equally well, your target engagement is likely non-specific (purely electrostatic).

  • Benzoic Acid (Alt B) rules out simple pH effects or generic charge interactions.

Experimental Protocols for Validation

To validate 2-PMBA, you must move beyond simple enzymatic inhibition (which is prone to false positives) and use orthogonal biophysical methods.

Protocol A: Thermal Shift Assay (TSA/DSF)

Objective: Rapidly confirm binding via protein stabilization.

  • Preparation: Dilute Target Protein to 2-5 µM in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Addition:

    • Test 2-PMBA at high concentration (1 mM - 5 mM) due to expected low affinity (

      
       in mM range).
      
    • Include Alt A (3-isomer) as a negative control.

    • Critical Step: Ensure the pH of the compound solution is adjusted. 2-PMBA is an HCl salt; unbuffered addition will drop pH and denature the protein (False Positive).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min).

  • Validation Criteria: A

    
     relative to DMSO control, distinct from the 3-isomer, confirms specific binding.
    
Protocol B: Saturation Transfer Difference (STD) NMR

Objective: The "Gold Standard" for fragment validation. Maps the epitope (part of the molecule touching the protein).

  • Sample Setup:

    • Protein: 10-20 µM.

    • Ligand (2-PMBA): 1-2 mM (100x excess).

    • Buffer: Deuterated (

      
      ) phosphate buffer.
      
  • Pulse Sequence: Apply saturation pulse to protein methyl regions (-0.5 ppm) or aromatic residues (depending on target).

  • Observation:

    • If 2-PMBA binds, magnetization transfers from protein to the ligand protons.

    • Specific Signal: You should see strong STD signals for the Pyrrolidine ring protons , indicating they are buried in a hydrophobic pocket.

    • Control: The Benzoic Acid protons may show weaker signals if they are solvent-exposed (salt-bridging).

  • Competition Experiment: Add a known high-affinity competitor. If 2-PMBA signals disappear, the binding is specific to the active site.

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the "Go/No-Go" decision tree for validating this specific scaffold.

FragmentValidation Start Hit Identification: 2-PMBA (HCl Salt) SolubilityCheck Step 1: Solubility & pH Check (Is it aggregating?) Start->SolubilityCheck TSA Step 2: Thermal Shift Assay (Does it stabilize protein?) SolubilityCheck->TSA Pass Fail1 False Positive: Aggregation/pH artifact SolubilityCheck->Fail1 Precipitates Specificity Step 3: Specificity Check (Compare vs 3-Isomer) TSA->Specificity Delta Tm > 2C Biophysics Step 4: Orthogonal Biophysics (STD-NMR or SPR) Specificity->Biophysics 2-PMBA >> 3-Isomer Fail2 Non-Specific: Electrostatic binder Specificity->Fail2 Equipotent Decision Validation Outcome Biophysics->Decision Epitope Mapped

Figure 1: Critical Decision Tree for validating 2-PMBA. Note the mandatory comparison against the 3-isomer to rule out non-specific electrostatic interactions.

Scientific Rationale (The "Why")

The Zwitterionic Advantage

2-Pyrrolidin-1-ylmethyl-benzoic acid exists as a zwitterion at physiological pH. The carboxylic acid is deprotonated (


), and the tertiary amine is protonated (

).
  • Mechanism: This creates a strong dipole. In many protein targets (e.g., Bromodomains, Serine Proteases), this mimics the substrate's peptide backbone or specific amino acid side chains (like Proline or Glutamate).

  • Validation Trap: Because it is charged, it can stick to protein surfaces non-specifically. This is why STD-NMR is preferred over simple fluorescence assays; NMR detects the geometry of binding, not just the presence of interaction.

The "Ortho-Effect"

The ortho substitution pattern is the key differentiator.

  • Hypothesis: The steric bulk of the pyrrolidine ring forces the benzoic acid group out of planarity, or conversely, forms an intramolecular H-bond that locks the conformation.

  • Experimental Proof: If the para-isomer (4-pyrrolidin...) binds with equal affinity, the conformational lock hypothesis is false, and the fragment is likely less valuable for optimization.

References & Authority

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Hubbard, R. E., & Murray, J. B. (2011). "Verification of hits in fragment-based lead discovery." Methods in Enzymology. Link

  • Lepre, C. A. (2011). "Practical aspects of NMR-based fragment screening." Methods in Enzymology. Link

  • Chemical Probes Portal. "General Guidelines for Characterizing Chemical Probes." Link

Safety & Regulatory Compliance

Safety

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride proper disposal procedures

Executive Summary: Operational Directive 2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (CAS: varies by isomer/salt form, typically analogous to 876717-98-5 for free acid) is a functionalized organic amine salt used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride (CAS: varies by isomer/salt form, typically analogous to 876717-98-5 for free acid) is a functionalized organic amine salt used primarily as a pharmaceutical intermediate.[1]

Immediate Classification:

  • Waste Class: Hazardous Chemical Waste (Non-RCRA Listed, but regulated due to toxicity/irritant properties).[1]

  • Primary Disposal Route: High-Temperature Incineration.[1]

  • Drain Disposal: STRICTLY PROHIBITED .[1] Do not discharge into municipal sewer systems.[2]

Critical Safety Alert: As a hydrochloride salt, this compound is acidic in aqueous solution.[1] It poses a risk of serious eye damage and skin irritation.[1][3][4][5] It is incompatible with strong oxidizing agents and strong bases.[1][4]

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand its chemical behavior.[1][2][6][7]

ParameterSpecificationOperational Implication
Chemical Nature Organic Amine Salt (HCl)Water-soluble; acidic pH in solution.[1] Hygroscopic.
Physical State White to off-white SolidDust generation is a primary inhalation hazard.[1]
Acidity pH ~3–5 (in 10% solution)Corrosive to mucous membranes; incompatible with hypochlorites (bleach).[1]
Reactivity StableReleases HCl gas if heated to decomposition.[1] Reacts exothermically with bases.[1]

The "Why" Behind the Hazard: The hydrochloride moiety (


) protonates the pyrrolidine nitrogen, increasing water solubility but also imparting acidity. Upon contact with moisture in the eyes or respiratory tract, it can dissociate, causing immediate irritation or chemical burns.[1]

Decision Tree: Disposal Workflow

The following logic gate determines the correct disposal stream based on the physical state of the waste.

DisposalWorkflow Start Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidType Contamination Level IsSolid->SolidType SolventType Primary Solvent? IsLiquid->SolventType PureSolid Pure Substance / Expired Stock SolidType->PureSolid Debris Contaminated PPE/Wipes SolidType->Debris SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) PureSolid->SolidBin Debris->SolidBin Aqueous Aqueous Solution SolventType->Aqueous Organic Organic Solvent (DMSO/MeOH) SolventType->Organic CheckpH Check pH (Is it < 2 or > 12.5?) Aqueous->CheckpH OrgWaste Organic Solvent Waste Carboy Organic->OrgWaste Neutralize Adjust pH to 5-9 (Only if required by local EHS) CheckpH->Neutralize Yes (Corrosive) AqWaste Aqueous Chemical Waste Carboy CheckpH->AqWaste No Neutralize->AqWaste

Figure 1: Decision logic for segregating 2-Pyrrolidin-1-ylmethyl-benzoic acid HCl waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired chemicals, weighing boat residues, contaminated gloves/paper towels.

  • Containment:

    • Place the material in a clear, polyethylene bag (minimum 4 mil thickness).

    • If the original container is used, ensure the cap is tightly sealed.[1]

  • Labeling:

    • Affix a hazardous waste tag.[1][2][8]

    • Constituents: Write "2-Pyrrolidin-1-ylmethyl-benzoic acid HCl, Solid".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Segregation:

    • Store in the Solid Chemical Waste drum.[1]

    • Do NOT mix with sharps (needles/glass) or biohazardous waste.[1]

Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Applicable for: HPLC waste, mother liquors, dissolved stock.

  • Solvent Identification:

    • Organic Solvents (Methanol, DMSO, DMF): Collect in the Halogenated or Non-Halogenated organic waste carboy depending on the co-solvent. The benzoic acid derivative itself is not considered "halogenated solvent" despite the HCl, but if dissolved in DCM, use the Halogenated stream.[1]

    • Aqueous Solutions: Collect in Aqueous Chemical Waste .[1]

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Permanganates) or strong bases (Sodium Hydroxide).[1]

    • Scientific Rationale: Mixing this acidic salt with strong bases will generate heat and potentially precipitate the free amine, causing sludge formation that clogs waste lines.[1]

  • Transfer:

    • Use a funnel to prevent spills.[1]

    • Leave 10% headspace in the carboy for expansion.[1]

    • Cap immediately after use.[1][8]

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , safety goggles , and a lab coat .[7] If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.[1] Sweep gently into a dustpan.

    • Liquids: Surround with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Wipe the surface with a mild Sodium Bicarbonate (NaHCO3) solution. This neutralizes the acidic hydrochloride residue.[1]

    • Follow with a water rinse.[1][3][4][5][8][9]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Regulatory Compliance (US & EU Context)

  • RCRA (USA): This compound is not explicitly listed on the P-list or U-list (40 CFR 261.33).[1] However, it is regulated under "Process Knowledge" as a toxic/irritant chemical.[1] If the waste solution has a pH < 2, it is a D002 (Corrosive) characteristic waste.[10]

  • REACH (EU): Dispose of in accordance with European Waste Catalogue (EWC) codes.[1]

    • Suggested EWC Code:16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

  • PubChem. Compound Summary: 2-(pyrrolidin-1-ylmethyl)benzoic acid.[1][Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
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